molecular formula C16H12O5 B192199 Prunetin CAS No. 552-59-0

Prunetin

カタログ番号: B192199
CAS番号: 552-59-0
分子量: 284.26 g/mol
InChIキー: KQMVAGISDHMXJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prunetin is a hydroxyisoflavone that is genistein in which the hydroxy group at position 7 is replaced by a methoxy group. It has a role as a metabolite, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor, an anti-inflammatory agent and an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It is functionally related to a genistein. It is a conjugate acid of a this compound-5-olate.
This compound has been reported in Iris milesii, Ficus nervosa, and other organisms with data available.
reduces herpes virus-1 plaque formation

特性

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVAGISDHMXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022530
Record name Prunetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prunetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-59-0
Record name Prunetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prunetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prunetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUNETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prunetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 - 248 °C
Record name Prunetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prunetin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, a naturally occurring O-methylated isoflavone, has emerged as a promising candidate in cancer therapy due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this potent flavonoid.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and necroptosis), causing cell cycle arrest, and inhibiting critical cell survival and proliferation pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Intrinsic Pathway: this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2]

  • Extrinsic Pathway: this compound can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors and their ligands, such as Fas and FasL, which in turn activates caspase-8 and subsequently caspase-3.[3]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound downregulates the expression of Cyclin B1, CDK1/CDC2, and CDC25c, which are essential for the G2/M transition.[1]

Necroptosis

In addition to apoptosis, this compound can induce a form of programmed necrosis known as necroptosis in certain cancer cells, such as gastric cancer cells.[4] This caspase-independent cell death pathway is mediated by the activation of Receptor-Interacting Protein Kinase 3 (RIPK3) and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[4]

Modulation of Key Signaling Pathways

This compound's anticancer activities are largely attributed to its ability to interfere with crucial signaling pathways that govern cell survival, proliferation, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. This compound effectively inhibits this pathway, leading to decreased cell proliferation and survival.[1][5] Treatment with this compound has been shown to decrease the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[2]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[6] this compound has been demonstrated to inhibit the MAPK/ERK pathway, contributing to its anti-proliferative effects.[1]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. This compound has been reported to suppress the NF-κB signaling pathway, which contributes to its anti-inflammatory and anticancer properties.[1]

Regulation of Reactive Oxygen Species (ROS)

This compound's role in regulating reactive oxygen species (ROS) in cancer cells is complex. While some studies suggest it can act as an antioxidant, others indicate that it can induce ROS generation, leading to oxidative stress and subsequent cell death.[7] This pro-oxidant effect can contribute to the activation of apoptotic and necroptotic pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric Cancer~40-80 (after 24h)[4]
RT-4Bladder Cancer5.18 µg/mL[8]
HepG2Liver CancerData suggests activity at 0.5-50 µM[7]
Huh7Liver CancerData suggests activity at 0.5-50 µM[7]
MG-63OsteosarcomaActive at 20-25 µM[2]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinCancer Cell LineThis compound ConcentrationChange in ExpressionReference
BaxMG-6320, 25 µMIncreased[2]
Bcl-2MG-6320, 25 µMDecreased[2]
Caspase-3RT-421.11, 42.22 µg/mLIncreased activity[8]
Caspase-9Liver Cancer Model100 µM/kg (in vivo)Upregulated gene expression[2]
PARPAGS20, 40, 80 µMNo significant cleavage (suggesting non-apoptotic death)[4]

Table 3: Effect of this compound on Cell Cycle-Related Protein Expression

ProteinCancer Cell LineThis compound ConcentrationChange in ExpressionReference
Cyclin B1GeneralNot specifiedDownregulated[1]
CDK1/CDC2GeneralNot specifiedDownregulated[1]
Cyclin D1Liver Cancer Model100 µM/kg (in vivo)Downregulated protein expression[2]

Table 4: Effect of this compound on Necroptosis-Related Protein Expression

ProteinCancer Cell LineThis compound ConcentrationChange in ExpressionReference
RIPK3AGSNot specifiedActivated[4]
p-MLKLAGSNot specifiedIncreased[4]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Prunetin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates RIPK3 RIPK3 This compound->RIPK3 Activates CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK_Proliferation Cell Proliferation MAPK_ERK->ERK_Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Cell_Cycle G2/M Arrest CyclinB1_CDK1->Cell_Cycle

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflows

Experimental_Workflows cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_cellcycle Cell Cycle (PI Staining) cluster_western Protein Expression (Western Blot) Seed_Cells_MTT Seed Cells Treat_Prunetin_MTT Treat with this compound Seed_Cells_MTT->Treat_Prunetin_MTT Add_MTT Add MTT Reagent Treat_Prunetin_MTT->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Seed_Cells_Apoptosis Seed Cells Treat_Prunetin_Apoptosis Treat with this compound Seed_Cells_Apoptosis->Treat_Prunetin_Apoptosis Harvest_Cells_Apoptosis Harvest Cells Treat_Prunetin_Apoptosis->Harvest_Cells_Apoptosis Stain_AnnexinV_PI Stain with Annexin V & PI Harvest_Cells_Apoptosis->Stain_AnnexinV_PI Flow_Cytometry_Apoptosis Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry_Apoptosis Seed_Cells_CC Seed Cells Treat_Prunetin_CC Treat with this compound Seed_Cells_CC->Treat_Prunetin_CC Harvest_Fix_Cells_CC Harvest & Fix Cells Treat_Prunetin_CC->Harvest_Fix_Cells_CC Stain_PI_RNase Stain with PI & RNase Harvest_Fix_Cells_CC->Stain_PI_RNase Flow_Cytometry_CC Flow Cytometry Analysis Stain_PI_RNase->Flow_Cytometry_CC Seed_Cells_WB Seed Cells Treat_Prunetin_WB Treat with this compound Seed_Cells_WB->Treat_Prunetin_WB Lyse_Cells_WB Lyse Cells Treat_Prunetin_WB->Lyse_Cells_WB SDS_PAGE SDS-PAGE Lyse_Cells_WB->SDS_PAGE Transfer_Membrane Transfer to Membrane SDS_PAGE->Transfer_Membrane Block_Incubate_Ab Block & Incubate with Antibodies Transfer_Membrane->Block_Incubate_Ab Detect_Protein Detect Protein Block_Incubate_Ab->Detect_Protein

Caption: Standard experimental workflows for assessing this compound's effects.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in the signaling pathways.

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Cyclin B1, RIPK3, p-MLKL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Preparation: Treat cells with this compound for the desired time, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Annexin V/PI Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Treat cells with this compound, then harvest and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[12]

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting multiple key cellular processes and signaling pathways. Its ability to induce apoptosis and necroptosis, cause cell cycle arrest, and inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways underscores its pleiotropic effects on cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

Prunetin Signaling Pathway Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the signaling pathway modulation by prunetin, an O-methylated isoflavone. The document outlines the core signaling pathways influenced by this compound, presents quantitative data on its biological effects, details relevant experimental protocols, and provides visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities, by modulating several key intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway at multiple points. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[1] This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, this compound has been observed to inactivate the IκB kinase (IKK) complex, a key upstream regulator of IκBα phosphorylation.[1]

NF-kB Signaling Pathway Inhibition by this compound cluster_NFkB_IkB cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkBa->NFkB_active releases NFkB->IkBa Nucleus Nucleus NFkB_active->Nucleus DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and stress responses. This compound has demonstrated the ability to suppress the activation of this pathway. In inflammatory conditions, this compound inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[2] This inhibition contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory mediators.[2] In the context of cancer, this compound's inhibition of the MAPK/ERK pathway has been linked to reduced cell proliferation.

MAPK Signaling Pathway Modulation by this compound Stimuli External Stimuli (e.g., LPS, Growth Factors) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P p38 p38 Upstream_Kinases->p38 P p_ERK p-ERK p_JNK p-JNK p_p38 p-p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK This compound->p38 PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 Akt Akt PIP3->Akt activates p_Akt p-Akt mTOR mTOR p_Akt->mTOR activates p_mTOR p-mTOR Cell_Growth Cell Growth & Survival p_mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation Putative STAT3 Signaling Pathway Inhibition by this compound cluster_nucleus Nuclear Translocation Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P p_STAT3 p-STAT3 Dimer STAT3 Dimer p_STAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) Dimer->Target_Genes Transcription This compound This compound This compound->JAK Inhibits (Putative) This compound->STAT3 Inhibits Phosphorylation (Putative) Estrogenic Signaling Pathway Activation by this compound cluster_nucleus Nuclear Translocation This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds ER_complex This compound-ER Complex Nucleus Nucleus ER_complex->Nucleus ERE Estrogen Response Element (ERE) ER_complex->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Neuroprotective Signaling Pathways of this compound cluster_nrf2 Nrf2-ARE Pathway cluster_bdnf BDNF/TrkB Pathway Prunetin_Nrf2 This compound Keap1 Keap1 Prunetin_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Nrf2 (Active) ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription Prunetin_BDNF This compound BDNF_exp BDNF Expression Prunetin_BDNF->BDNF_exp Upregulates BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Survival_Pathways Pro-survival Pathways (PI3K/Akt, MAPK/ERK) TrkB->Survival_Pathways Neuronal_Survival Neuronal Survival Survival_Pathways->Neuronal_Survival MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with various concentrations of this compound B->C D 4. Incubate for a defined period (e.g., 24-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4h (formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane (e.g., PVDF) B->C D 4. Blocking with BSA or non-fat milk C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Imaging and Analysis G->H ELISA Workflow A 1. Coat plate with Capture Antibody B 2. Block non-specific binding sites A->B C 3. Add samples and standards B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme-conjugated Streptavidin D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Add Stop Solution F->G H 8. Measure absorbance at 450 nm G->H

References

In Vitro Anti-inflammatory Effects of Prunetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in plants such as Prunus yedoensis, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS) in macrophage cell lines like RAW 264.7. The primary pathways affected are:

  • Inhibition of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] This is achieved by modulating the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade.[1] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcription of target genes.

  • Modulation of the MAPK Signaling Pathway: this compound and its derivatives have been observed to downregulate the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] The MAPK pathway is crucial for the expression of various inflammatory mediators, and its inhibition by this compound contributes significantly to its anti-inflammatory profile.

The inhibition of these pathways leads to the downstream suppression of several pro-inflammatory molecules:

  • Enzymes: Reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]

  • Mediators: Consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2) is significantly diminished.[1]

  • Cytokines: A marked decrease in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and its derivatives.

Table 1: Inhibitory Concentration (IC50) Values

CompoundTargetCell LineInflammatory StimulusIC50 ValueReference
This compoundNitric Oxide (NO)RAW 264.7 MacrophagesLPS5.18 µg/mL[4]

Table 2: Inhibition of Pro-inflammatory Markers by this compound Derivatives

CompoundConcentrationMarkerInhibition (%)Cell LineInflammatory StimulusReference
This compound 4′-O-phosphate25 µMiNOS protein67%RAW 264.7LPS[2]
This compound 4′-O-phosphate50 µMiNOS protein83%RAW 264.7LPS[2]
This compound 4′-O-phosphate25 µMCOX-2 protein37%RAW 264.7LPS[2]
This compound 4′-O-phosphate50 µMCOX-2 protein83%RAW 264.7LPS[2]
This compound 4′-O-phosphate12.5 µMIL-63%RAW 264.7LPS
This compound 4′-O-phosphate25 µMIL-638%RAW 264.7LPS
This compound 4′-O-phosphate50 µMIL-665%RAW 264.7LPS
This compound 4′-O-phosphate50 µMIL-1β43%RAW 264.7LPS
This compound 4′-O-phosphate50 µMTNF-α31%RAW 264.7LPS

Signaling Pathway and Experimental Workflow Diagrams

Prunetin_Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates IκBα->NFκB NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_nucleus->Pro_inflammatory_genes Induces Transcription p_MAPK Phosphorylated MAPKs MAPK_pathway->p_MAPK Phosphorylates p_MAPK->Pro_inflammatory_genes Induces Transcription Inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators Leads to Production

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental_Workflow_Prunetin_In_Vitro start Start: Culture RAW 264.7 Macrophages pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis cell_lysate_analysis Cell Lysate Analysis harvest->cell_lysate_analysis griess_assay Griess Assay (NO) supernatant_analysis->griess_assay elisa ELISA (PGE2, Cytokines) supernatant_analysis->elisa western_blot Western Blot (iNOS, COX-2, p-MAPKs, IκBα) cell_lysate_analysis->western_blot rt_pcr RT-PCR (iNOS, COX-2, Cytokine mRNA) cell_lysate_analysis->rt_pcr end End: Data Analysis griess_assay->end elisa->end western_blot->end rt_pcr->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well or 10 cm dishes for Western blotting and RT-PCR) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (typically 18-24 hours).

    • Control groups should include untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine or PGE2.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • The concentration is determined by comparison to a standard curve.

Western Blot Analysis
  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)
  • After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

  • Assess the RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

  • Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression can be calculated using the 2-ΔΔCt method.

Conclusion

This compound demonstrates robust anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in inflammatory diseases. The consistent findings across multiple studies underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory agents.

References

Prunetin as an Antioxidant in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in various plants such as Prunus species, soybeans, and red clover, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular importance, suggesting its potential as a therapeutic agent against pathologies associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by experimental evidence from in vitro and in vivo studies. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.

Direct Radical Scavenging
Modulation of the Nrf2 Signaling Pathway

This compound has been shown to upregulate the Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key downstream targets of the Nrf2 pathway that are upregulated by this compound include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin and its subsequent product, bilirubin, are potent antioxidants.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals and reactive oxygen species.

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

The following diagram illustrates the activation of the Nrf2 pathway by this compound:

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation CellMembrane ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release ARE ARE Nrf2_free->ARE Translocation & Binding Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

This compound-mediated activation of the Nrf2 signaling pathway.

Data Presentation

The following tables summarize the antioxidant effects of this compound as reported in various in vitro and in vivo studies. Due to a lack of specific quantitative data in the available literature, the effects are described qualitatively.

Table 1: In Vitro Antioxidant Effects of this compound

AssayCell Line/SystemEffect of this compoundReference
Reactive Oxygen Species (ROS) Scavenging VariousReported to scavenge ROS[2]
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)LeukocytesIncreased activity[3]
Catalase (CAT)LeukocytesIncreased activity[3]
Lipid Peroxidation
Malondialdehyde (MDA) LevelsLeukocytesDecreased levels[3]
Nrf2 Pathway Activation
Nrf2 Nuclear TranslocationVariousInduced[3]
Heme Oxygenase-1 (HO-1) ExpressionVariousUpregulated

Table 2: In Vivo Antioxidant Effects of this compound

Animal ModelTissue/OrganEffect of this compoundReference
Isoproterenol-induced myocardial infarction in ratsMyocardium, Plasma, ErythrocytesImproved antioxidant system function, lowered lipid peroxidation[4][5]
Benzo(a)pyrene-induced lung cancer in miceLeukocytesIncreased SOD and CAT levels, decreased lipid peroxidation[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • In a 96-well plate or cuvettes, add different concentrations of the this compound solution.

    • Add the DPPH solution to each well/cuvette and mix well.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of this compound.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key endogenous antioxidant enzymes.

  • Principle:

    • SOD Assay: This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

    • CAT Assay: This assay is typically based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be measured spectrophotometrically by its reaction with a suitable substrate or by directly measuring the decrease in absorbance at 240 nm.

  • Protocol (General Steps for Cell/Tissue Lysates):

    • Prepare cell or tissue lysates by homogenization in a suitable buffer on ice.

    • Centrifuge the homogenates to obtain the supernatant containing the enzymes.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization.

    • For SOD activity: Use a commercially available kit or a standard protocol involving the xanthine/xanthine oxidase system and a tetrazolium salt. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

    • For CAT activity: Use a commercially available kit or a protocol based on H₂O₂ decomposition. Monitor the decrease in absorbance at 240 nm or use a colorimetric method to quantify the remaining H₂O₂.

    • Calculate the enzyme activity based on the change in absorbance and normalize it to the protein concentration.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the levels of malondialdehyde, a major product of lipid peroxidation.

  • Principle: The most common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at around 532 nm.

  • Protocol:

    • Prepare cell or tissue homogenates in a suitable lysis buffer.

    • To a specific volume of the homogenate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

    • Incubate the mixture at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and its target gene, HO-1.

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Prepare nuclear and cytoplasmic extracts (for Nrf2 translocation) or whole-cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear extracts) should also be used.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

The following diagram illustrates a general experimental workflow for assessing the antioxidant activity of this compound:

Experimental_Workflow cluster_assays Antioxidant Assays cluster_pathway Signaling Pathway Analysis start Start treatment Cell/Animal Treatment with this compound start->treatment sample_prep Sample Preparation (Lysates/Homogenates) treatment->sample_prep dpph DPPH Assay (Direct Scavenging) sample_prep->dpph sod_cat SOD/CAT Assays (Enzyme Activity) sample_prep->sod_cat mda MDA Assay (Lipid Peroxidation) sample_prep->mda western Western Blot (Nrf2, HO-1) sample_prep->western data_analysis Data Analysis and Interpretation dpph->data_analysis sod_cat->data_analysis mda->data_analysis western->data_analysis end End data_analysis->end

General experimental workflow for evaluating this compound's antioxidant properties.

Conclusion

This compound demonstrates significant antioxidant potential in various biological systems, primarily through the activation of the Nrf2 signaling pathway and the subsequent upregulation of endogenous antioxidant enzymes. While direct radical scavenging activity is plausible, further quantitative studies are needed to fully elucidate its potency in this regard. The existing evidence strongly supports the role of this compound as a modulator of cellular defense mechanisms against oxidative stress. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic applications of this compound in diseases where oxidative stress is a key pathological factor. Future research should focus on obtaining more precise quantitative data on its antioxidant efficacy and further delineating the intricate molecular pathways involved.

References

Prunetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetin, an O-methylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery and natural distribution of this compound. It details the key milestones in its isolation and characterization, alongside a comprehensive overview of its prevalence in various plant species. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering meticulously compiled data and methodologies to facilitate further investigation and application of this promising natural compound.

Discovery and Historical Context

This compound (5,4'-dihydroxy-7-methoxyisoflavone) was first isolated in 1910 by Finnemore from the bark of the Oregon cherry, Prunus emarginata.[1][2][3] This discovery marked the initial step in uncovering the significance of this isoflavone. Subsequent research led to the elucidation of its chemical structure as a derivative of genistein, specifically methylated at the C-7 position.[2][3] The structural confirmation was further solidified through various synthetic and semi-synthetic approaches, distinguishing it from its isomers and paving the way for more detailed biological investigations.[2][3][4]

Natural Sources of this compound

This compound is distributed across a diverse range of plant species, indicating its widespread role in plant biochemistry. It is commonly found in legumes, the bark of certain trees, and various other flowering plants. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Tabulated Quantitative Data of this compound in Natural Sources

The following table summarizes the known natural sources of this compound and, where available, provides quantitative data on its concentration. This data is crucial for researchers aiming to isolate this compound from natural sources or to understand its dietary intake.

Plant SpeciesFamilyPlant PartConcentration/Presence
Prunus emarginata (Oregon Cherry)RosaceaeBarkFirst isolated from this source[1][2][3]
Pisum sativum (Pea)FabaceaeRootsActs as an attractant for Aphanomyces euteiches zoospores[1][2][3]
Trifolium pratense (Red Clover)FabaceaeAerial partsDetected, but not quantified[5]
Pterocarpus angolensisFabaceaeNot specifiedIsolated from this plant[2][3]
Crotalaria lachnophoraFabaceaeNot specifiedIsolated from this plant[2][3]
Dalbergia hainanensisFabaceaeLeaves8-C-glucosyl this compound isolated[1]
Caragana chamdoensisFabaceaeNot specifiedExtracted from this plant[6]
Prunus avium (Wild Cherry)RosaceaeNot specifiedPresent[7]
Andira surinamensisFabaceaeNot specifiedPresent[7]
Butea superbaFabaceaeNot specifiedPresent[7]
Dalbergia sympatheticaFabaceaeNot specifiedPresent[7]
Ficus nervosaMoraceaeNot specifiedPresent[7][8]
Pterospartum tridentatumFabaceaeNot specifiedPresent[7]
Pycnanthus angolensisMyristicaceaeNot specifiedPresent[7]
Iris milesiiIridaceaeNot specifiedReported to contain this compound[8]
Glycyrrhiza sp. (Licorice)FabaceaeNot specifiedFound in licorice[5][7]
Prunus yedoensisRosaceaeNot specifiedFound in this species[9][10]

Experimental Protocols for Extraction and Isolation

The effective extraction and isolation of this compound from its natural sources are paramount for research and development. The following protocols are based on established methodologies and provide a framework for obtaining high-purity this compound.

General Extraction from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, such as red clover or Caragana chamdoensis.[6]

Workflow for General this compound Extraction

Extraction_Workflow Start Dried Plant Material Soak Soak in 95% Ethanol Start->Soak Extract Obtain Crude Extract Soak->Extract Concentrate Concentrate Extract Extract->Concentrate Partition Partition with Ethyl Acetate Concentrate->Partition SilicaGel Silica Gel Column Chromatography Partition->SilicaGel GelColumn Gel Column Chromatography SilicaGel->GelColumn Final High-Purity this compound GelColumn->Final

Caption: General workflow for the extraction and purification of this compound from plant sources.

Methodology:

  • Maceration: Dried and powdered plant material is macerated with 95% ethanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, which will contain the isoflavones, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for purification.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Gel Permeation Chromatography: Fractions containing this compound are further purified using a gel permeation column (e.g., Sephadex LH-20) with a suitable solvent system (e.g., methanol) to remove remaining impurities.

  • Crystallization: The purified this compound fraction is concentrated and crystallized from a solvent such as acetonitrile to yield high-purity crystals.[6]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the chemical structure. Key signals for this compound include a methoxy group singlet, aromatic protons, and a characteristic isoflavone C2-proton singlet.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Melting Point: The melting point of pure this compound is typically in the range of 241-243°C.[6]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is critical for drug development.

Anti-inflammatory Effects via NF-κB Pathway

This compound has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[9][10]

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammation Transcription This compound This compound This compound->IKK This compound->NFkB

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

This compound inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, suppresses the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[9][10]

Anticancer Activity via PI3K/Akt/mTOR Pathway

Mechanistic studies have revealed that this compound can suppress oncogenic pathways, including the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[11]

This compound's Modulation of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

By inhibiting key components of this pathway, this compound can suppress cancer cell proliferation, survival, and angiogenesis.

Conclusion

This compound stands out as a natural isoflavone with a rich history of discovery and a broad distribution in the plant kingdom. The methodologies for its extraction and purification are well-established, enabling further research into its biological activities. The elucidation of its mechanisms of action, particularly its modulation of the NF-κB and PI3K/Akt/mTOR signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. This guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Prunetin's Interaction with the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between prunetin, an O-methylated isoflavone, and the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is a synthesis of current scientific literature, focusing on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating the anti-inflammatory and therapeutic potential of this compound.

Core Interaction: this compound as an Inhibitor of the Canonical NF-κB Pathway

This compound has been identified as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of the inflammatory response. Its mechanism of action involves the modulation of key signaling intermediates, ultimately leading to the suppression of pro-inflammatory gene expression. Studies have demonstrated that this compound exerts its anti-inflammatory effects by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of downstream target genes.[1]

The inhibitory effects of this compound and its derivatives, such as this compound 4′-O-phosphate (P4P) and prunetinoside, have been observed in various cellular and preclinical models, highlighting its potential as a therapeutic agent for inflammatory conditions.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent inhibitory effects of this compound and its derivatives on various components and products of the NF-κB signaling pathway.

Table 1: Inhibitory Effects of this compound on NF-κB-Mediated Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

MarkerThis compound Concentration (µM)InhibitionReference
Nitric Oxide (NO) Production10, 50, 100Dose-dependent reduction[1]
Prostaglandin E2 (PGE2) Production10, 50, 100Dose-dependent reduction[1]
iNOS Protein Expression10, 50, 100Dose-dependent reduction[1]
COX-2 Protein Expression10, 50, 100Dose-dependent reduction[1]
TNF-α mRNA Expression10, 50, 100Dose-dependent reduction[1]
IL-6 mRNA Expression10, 50, 100Dose-dependent reduction[1]
IL-1β mRNA Expression10, 50, 100Dose-dependent reduction[1]

Table 2: Inhibitory Effects of this compound 4′-O-Phosphate (P4P) on NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages

MarkerP4P Concentration (µM)InhibitionReference
NO Secretion12.5, 25, 50Concentration-dependent inhibition[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)12.5, 25, 50Concentration-dependent inhibition[2]
iNOS Protein Expression12.5, 25, 50Concentration-dependent reduction[2]
COX-2 Protein Expression12.5, 25, 50Concentration-dependent reduction[2]
NF-κB p65 Phosphorylation12.5, 25, 50Concentration-dependent downregulation[2]
IκB-α Degradation12.5, 25, 50Concentration-dependent inhibition[2]

Table 3: Effect of this compound on TNF-α-Induced MUC5AC Expression and NF-κB Signaling in NCI-H292 Cells

MarkerThis compound Concentration (µM)EffectReference
MUC5AC Mucin Production10, 50, 100Significant inhibition[4][5]
MUC5AC Gene Expression10, 50, 100Inhibition[4][5]
IκBα Degradation50Inhibition[4][5]
NF-κB p65 Nuclear Translocation50Inhibition[4][5]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Prunetin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) p65_p50_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Figure 1: this compound's mechanism of action on the NF-κB signaling pathway.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., RAW 264.7 + LPS +/- this compound) lysis Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p65, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Figure 2: General experimental workflow for Western blot analysis of NF-κB proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's interaction with the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line or NCI-H292 human airway epithelial cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (or its derivatives) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) for the indicated duration.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on the experimental cell line.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Pathway Proteins
  • Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IKK, p-IκBα, IκBα, p65).

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the respective loading controls.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression
  • Objective: To measure the mRNA expression levels of NF-κB target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Procedure:

    • Isolate total RNA from treated cells using a TRIzol-based reagent according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin used as the internal control.

Luciferase Reporter Assay for NF-κB Transcriptional Activity
  • Objective: To directly measure the transcriptional activity of NF-κB.

  • Procedure:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB consensus binding site upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

    • After 24 hours, pre-treat the transfected cells with this compound followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • The NF-κB transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a significant inhibitor of the NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators through a well-defined molecular mechanism makes it a promising candidate for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of this compound and its derivatives.

Future research should focus on elucidating the precise binding interactions between this compound and the IKK complex, conducting comprehensive in vivo studies to evaluate its efficacy and safety in various inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. Such investigations will be crucial in translating the promising preclinical findings of this compound into clinical applications.

References

Prunetin's Role in the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the isoflavone Prunetin and its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a critical cellular signaling route that governs a wide array of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. This compound has emerged as a promising natural compound that exerts significant biological effects through its interaction with key nodes of the MAPK cascade. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate the mechanisms of this compound's action.

Core Mechanism: this compound's Modulation of MAPK Signaling

The MAPK signaling cascade is comprised of three major, parallel sub-pathways: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs. These pathways are activated by a wide range of extracellular stimuli and cellular stresses.[1][2] this compound and its derivatives have been shown to modulate these pathways in a context-dependent manner, leading to distinct cellular outcomes in different disease models.

Anti-Inflammatory Effects via MAPK Inhibition

In inflammatory contexts, particularly in models using lipopolysaccharide (LPS)-stimulated macrophages, this compound derivatives demonstrate potent anti-inflammatory activity by suppressing the MAPK pathways. A phosphorylated form, this compound 4′-O-phosphate (P4P), has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.[3][4][5] This inhibition is critical as these kinases, once activated by stimuli like LPS, proceed to activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory mediators.[4] By inhibiting the phosphorylation of ERK, JNK, and p38, P4P effectively blocks this downstream signaling, resulting in reduced production of nitric oxide (NO), prostaglandin-E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][6] This suggests that this compound's anti-inflammatory action is mediated, at least in part, through the suppression of the entire MAPK signaling network.[7]

Anti-Cancer Effects via Differential MAPK Modulation

This compound's role in cancer is more complex, exhibiting differential effects on MAPK sub-pathways.

  • Inhibition of MAPK/ERK Pathway: In some cancer models, this compound has been found to inhibit the MAPK/ERK pathway, which is a critical driver of cell proliferation and survival.[8] This inhibition contributes to its overall anti-proliferative and cytotoxic effects against tumor cells.[8]

  • Activation of JNK Pathway: Conversely, in human gastric cancer cells (AGS line), this compound induces cell death through necroptosis by activating the JNK pathway.[9] Treatment with this compound leads to a dose-dependent increase in the phosphorylated, active form of JNK (p-JNK), while the phosphorylation of p38 and ERK does not significantly change.[9] The sustained activation of JNK is linked to the generation of reactive oxygen species (ROS) and the induction of necroptotic cell death, highlighting a pro-apoptotic role for JNK activation by this compound in this specific cancer type.[9][10]

Similarly, Prunetinoside, a glucoside of this compound, has been shown to activate the JNK-mediated signaling pathway while suppressing NF-κB in macrophage cells.[1][11] This dual mechanism underscores its potential as an anti-inflammatory agent.[1]

The opposing effects observed between ERK and the stress-activated p38/JNK pathways are a known feature of MAPK signaling, where the balance between these cascades can determine cell fate.[12] this compound appears to exploit this balance, inhibiting pro-survival ERK signaling in some cancers while promoting pro-apoptotic JNK signaling in others.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and its derivative, this compound 4′-O-phosphate (P4P), on key components and products of the MAPK signaling pathway.

Table 1: Effect of this compound 4′-O-phosphate (P4P) on Pro-Inflammatory Mediator and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of P4PInhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-1β Production (%)Reduction in iNOS Protein Expression (%)Reduction in COX-2 Protein Expression (%)
12.5 µM3%Not specifiedNot specifiedNot specifiedNot specified
25 µM38%Not specifiedNot specified67%37%
50 µM65%31%43%83%83%
Data sourced from studies on LPS-stimulated RAW 264.7 cells.[3][6]

Table 2: Effect of this compound and its Derivatives on MAPK Phosphorylation

CompoundCell LineTreatmentTarget ProteinConcentrationObserved EffectReference
This compound 4′-O-phosphate (P4P)RAW 264.7LPS Stimulationp-ERK, p-JNK, p-p3812.5, 25, 50 µMConcentration-dependent downregulation of phosphorylation.[3][4]
This compound (PRU)AGS (Gastric Cancer)Nonep-JNK20, 40, 80 µMDose-dependent increase in phosphorylation.[9]
This compound (PRU)AGS (Gastric Cancer)Nonep-p38, p-ERK20, 40, 80 µMNo significant increase in phosphorylation.[9]
Prunetinoside (PUG)RAW 264.7LPS Stimulationp-JNKConcentration-dependentDownregulation of dephosphorylation (activation).[1]
Prunetinoside (PUG)RAW 264.7LPS Stimulationp-p38, p-ERKConcentration-dependentNo change in phosphorylation status.[1]

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on the MAPK signaling cascade, based on methodologies described in the cited literature.

Cell Culture and Treatment

This protocol outlines the basic steps for maintaining cell lines and treating them with this compound for subsequent analysis.

  • Cell Maintenance: Human gastric cancer cells (e.g., AGS) or murine macrophages (e.g., RAW 264.7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Seeding: For experiments, cells are seeded into appropriate culture plates (e.g., 6-well or 60-mm plates) at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.[9]

  • This compound Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentrations of this compound (e.g., 0, 20, 40, 80 µM).[9] A vehicle control (DMSO only) is always included.

  • Incubation: Cells are incubated with this compound for a specified duration (e.g., 24 hours for cell death assays or 40 minutes for phosphorylation studies).[3][9]

  • Stimulation (for inflammatory models): For studies involving inflammation, cells are co-treated with an inflammatory stimulus like LPS (e.g., 1 µg/mL) along with the this compound compound for the specified time.[3]

Western Blot Analysis for MAPK Phosphorylation

Western blotting is the primary technique used to measure the levels of total and phosphorylated MAPK proteins.[13][14]

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS. Cell lysates are prepared by adding RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration in each sample is determined using a BCA or Bradford protein assay to ensure equal loading in the subsequent steps.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE). The proteins are then separated by size via electrophoresis.[13]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electro-blotting apparatus.[14]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, or their total protein counterparts) diluted in blocking buffer.[13][15]

  • Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins or a loading control like β-actin to determine the relative activation state.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

Prunetin_MAPK_Pathway stimulus Stimuli (e.g., LPS, Stress) raf Raf stimulus->raf mkk47 MKK4/7 stimulus->mkk47 mkk36 MKK3/6 stimulus->mkk36 This compound This compound erk ERK1/2 This compound->erk Inhibits (some cancers, inflammation) jnk JNK This compound->jnk Activates (gastric cancer) Inhibits (inflammation) p38 p38 This compound->p38 Inhibits (inflammation) mek MEK1/2 raf->mek mek->erk proliferation Cell Proliferation erk->proliferation inflammation Inflammation (iNOS, COX-2, Cytokines) erk->inflammation mkk47->jnk apoptosis Apoptosis / Necroptosis jnk->apoptosis mkk36->p38 p38->inflammation

Caption: this compound's context-dependent modulation of the MAPK signaling pathways.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Electro-transfer to PVDF Membrane D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Substrate Addition H->I J 10. Imaging & Chemiluminescence Detection I->J K 11. Densitometry Analysis (Normalization to Control) J->K

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound is a potent modulator of the MAPK signaling cascade, exhibiting distinct mechanisms of action that are highly dependent on the cellular context. In inflammatory settings, it and its derivatives act as broad-spectrum inhibitors of ERK, JNK, and p38 phosphorylation, thereby suppressing the production of inflammatory mediators. In oncology, its effects are more nuanced, ranging from the inhibition of the pro-proliferative ERK pathway to the activation of the pro-apoptotic JNK pathway.

This dual activity makes this compound a compelling candidate for further drug development. Future research should focus on:

  • Elucidating Upstream Targets: Identifying the direct molecular targets of this compound that lead to the modulation of MAPK kinases.

  • In Vivo Efficacy: Translating the in vitro findings into preclinical animal models for both inflammatory diseases and various cancers to assess efficacy, pharmacokinetics, and safety.

  • Structural Optimization: Synthesizing novel this compound derivatives, like P4P, to enhance bioavailability, solubility, and target specificity, potentially improving therapeutic outcomes.

The evidence presented in this guide underscores the significant potential of this compound as a therapeutic agent acting through the MAPK signaling pathway. A deeper understanding of its precise molecular interactions will be crucial for harnessing its full clinical potential.

References

Prunetin's Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Prunetin, an O-methylated isoflavone found in various plants, has emerged as a promising natural compound in cancer research.[1][2] Accumulating evidence highlights its potential to induce cytotoxic and apoptotic effects in a range of cancer cell lines, primarily through the modulation of critical cellular signaling pathways.[3][4] Among these, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism, has been identified as a key target of this compound's anti-cancer activity.[3][5][6] This technical guide provides a comprehensive overview of this compound's inhibitory effects on the PI3K/Akt/mTOR signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of this compound's Cytotoxic Activity

The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50). These values vary across different cancer cell lines, reflecting differential sensitivities to the compound. A summary of reported IC50 values for this compound is presented below.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
RT-4Urinary Bladder Cancer5.18~18.2[3]
RT-4Urinary Bladder Cancer21.11~74.2[7]
Caco-2Colorectal Cancer24.16~84.9[7]
MCF-7Breast Cancer27.18~95.5[7]
HepG2Liver CancerNot explicitly stated, but significant cytotoxicity observed up to 50 µM< 50[3]
HuH7Liver CancerNot explicitly stated, but significant cytotoxicity observed up to 50 µM< 50[3]
AGSGastric CancerNot explicitly stated, but significant anti-proliferative effects observedNot specified[2][3]

Note: Conversion from µg/mL to µM is approximated based on this compound's molecular weight (~284.28 g/mol ).

The PI3K/Akt/mTOR Signaling Pathway and this compound's Point of Intervention

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[5][8] Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).[9][10] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[10] Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR).[5][6] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and other metabolic processes.[5][11]

This compound exerts its inhibitory effects by intervening at multiple points within this pathway. Mechanistic studies have revealed that this compound can suppress the phosphorylation of key signaling molecules, including Akt and mTOR, thereby downregulating the entire cascade.[3][12] This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][7][12]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth This compound This compound This compound->Akt inhibits phosphorylation This compound->mTORC1 inhibits phosphorylation

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To investigate the effects of this compound on the PI3K/Akt/mTOR pathway, several key in vitro experiments are routinely employed. The following sections provide detailed methodologies for these assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[13][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[16][17] It is instrumental in determining how this compound affects the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[16][18]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9][17]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9][16]

  • Primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and other relevant proteins.[16]

  • HRP-conjugated secondary antibodies[16]

  • Chemiluminescent substrate[16]

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.[9][17]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow Start Protein Extraction from Cell Lysates Electrophoresis SDS-PAGE (Protein Separation) Start->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image and Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent by effectively inhibiting the PI3K/Akt/mTOR signaling pathway in various cancer models. The data presented in this guide underscore its ability to induce cytotoxicity and apoptosis at micromolar concentrations. The provided experimental protocols offer a standardized framework for researchers to further investigate the molecular mechanisms of this compound and similar natural compounds.

Future research should focus on in vivo studies to validate the efficacy of this compound in animal models of cancer.[10][19][20] Additionally, exploring potential synergistic effects of this compound with conventional chemotherapeutic agents could pave the way for novel combination therapies with improved efficacy and reduced toxicity. Further elucidation of the precise molecular interactions between this compound and its targets within the PI3K/Akt/mTOR pathway will be crucial for its development as a clinically viable anti-cancer drug.

References

The Bioavailability and Metabolism of Prunetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in various plants, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. A thorough understanding of its bioavailability and metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While extensive in vivo pharmacokinetic data for this compound remains to be fully elucidated in the public domain, this guide synthesizes the available in vitro metabolism data and draws comparisons with structurally related isoflavones to provide a predictive framework for its behavior in biological systems.

Bioavailability and Pharmacokinetics

Currently, there is a notable lack of publicly available in vivo pharmacokinetic studies that quantify the key parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following oral administration. However, studies on structurally similar isoflavones, such as Biochanin A, can offer valuable insights into the potential pharmacokinetic profile of this compound.

Comparative Pharmacokinetic Data of Biochanin A in Rats

A study on the pharmacokinetics of Biochanin A, another O-methylated isoflavone, in male Sprague-Dawley rats provides a useful comparative reference. In this study, Biochanin A exhibited poor oral bioavailability (<4%)[1]. The following table summarizes the pharmacokinetic parameters of Biochanin A after oral administration.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Biochanin A515.3 ± 4.56.0 ± 2.0185 ± 53
Biochanin A50134 ± 348.0 ± 0.02,380 ± 460

Data presented as mean ± SD (n=3-4 rats). Data sourced from a study on Biochanin A pharmacokinetics in rats[1].

These findings suggest that this compound may also exhibit low oral bioavailability due to extensive first-pass metabolism, a common characteristic of many flavonoids.

Metabolism

The metabolism of this compound primarily involves Phase II conjugation reactions, with glucuronidation being a major pathway. Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, may also occur, although the specific isoforms involved have not yet been definitively identified in the reviewed literature.

In Vitro Metabolism of this compound

In vitro studies using human and mouse liver and intestinal microsomes have identified two primary glucuronide metabolites of this compound:

  • This compound-5-O-glucuronide

  • This compound-4'-O-glucuronide

The formation of these metabolites is tissue- and species-dependent. In human liver microsomes, this compound-5-O-glucuronide is the major metabolite, whereas in human intestinal microsomes, this compound-4'-O-glucuronide is predominantly formed.

The following table summarizes the in vitro metabolism rates of this compound in human liver and intestinal microsomes.

MetaboliteTissue SourceFormation Rate (nmol/min/mg protein)
This compound-5-O-glucuronideHuman Liver Microsomes0.040 ± 0.002
This compound-4'-O-glucuronideHuman Liver Microsomes0.010 ± 0.001
This compound-4'-O-glucuronideHuman Jejunal & Ileal Microsomes0.156 ± 0.01

Data represents the mean ± SD from in vitro experiments using a this compound concentration of 2.5 µM.

Metabolic Pathways

The metabolic transformation of this compound is a critical determinant of its systemic exposure and biological activity. The following diagram illustrates the primary metabolic pathways.

This compound This compound PhaseI Phase I Metabolism (CYP450 enzymes - specific isoforms not yet identified) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII PhaseI_Metabolites Hydroxylated Metabolites PhaseI->PhaseI_Metabolites PhaseI_Metabolites->PhaseII Glucuronides This compound Glucuronides (e.g., this compound-5-O-glucuronide, this compound-4'-O-glucuronide) PhaseII->Glucuronides Excretion Excretion Glucuronides->Excretion

Figure 1. Proposed metabolic pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the bioavailability and metabolism of this compound and related isoflavones.

In Vivo Oral Bioavailability Study in Rats (Comparative Example: Biochanin A)
  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Biochanin A was administered orally via gavage at doses of 5 and 50 mg/kg[1].

  • Sample Collection: Blood samples were collected at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. For the determination of total Biochanin A and its metabolite genistein, plasma samples were subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates[1].

  • Analytical Method: Concentrations of Biochanin A and genistein in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1].

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC[1].

In Vitro Metabolism of this compound using Human Liver and Intestinal Microsomes
  • Materials: Pooled human liver microsomes and intestinal microsomes (jejunum and ileum).

  • Incubation: this compound (e.g., at a concentration of 2.5 µM) was incubated with microsomes in the presence of UDP-glucuronic acid (UDPGA) as a co-factor to initiate the glucuronidation reaction.

  • Reaction Termination: The reaction was stopped at various time points by adding a quenching solution (e.g., acetonitrile).

  • Sample Preparation: Samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.

  • Analytical Method: The formation of this compound glucuronides was monitored and quantified using a validated HPLC or LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation was calculated and expressed as nmol/min/mg of microsomal protein.

General Workflow for Sample Analysis

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood Blood Sample Centrifugation Centrifugation to obtain plasma Blood->Centrifugation Hydrolysis Enzymatic Hydrolysis (for total analyte concentration) Centrifugation->Hydrolysis Protein_Precipitation Protein Precipitation Hydrolysis->Protein_Precipitation Extraction Solid Phase or Liquid-Liquid Extraction Protein_Precipitation->Extraction HPLC HPLC / UPLC Separation Extraction->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS PK_Analysis Pharmacokinetic Analysis MS->PK_Analysis

Figure 2. General experimental workflow for pharmacokinetic analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. It achieves this by modulating the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade[2].

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Figure 3. Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

This compound and its derivatives have also been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. This includes the downregulation of the phosphorylation of key kinases like ERK, JNK, and p38[3][4].

Stimuli External Stimuli (e.g., LPS, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates This compound This compound This compound->MAPKK Inhibits Phosphorylation

Figure 4. Modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The available evidence indicates that this compound undergoes extensive Phase II metabolism, primarily through glucuronidation, which likely contributes to a low oral bioavailability, a characteristic shared by many isoflavones. Its biological activities appear to be mediated, at least in part, through the modulation of the NF-κB and MAPK signaling pathways.

A significant knowledge gap exists regarding the in vivo pharmacokinetics and Phase I metabolism of this compound. Future research should focus on conducting comprehensive in vivo pharmacokinetic studies in relevant animal models and human subjects to determine key parameters such as Cmax, Tmax, AUC, and half-life. Furthermore, identifying the specific cytochrome P450 isoforms responsible for the Phase I metabolism of this compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its disposition. A more complete understanding of the ADME properties of this compound will be instrumental in its rational development as a novel therapeutic agent.

References

Prunetin: A Technical Guide to its Function as an Aldehyde Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetin, an O-methylated isoflavone found in various plants, has emerged as a significant inhibitor of human aldehyde dehydrogenase (ALDH). This technical guide provides an in-depth analysis of this compound's inhibitory effects on ALDH isozymes, its mechanism of action, and its implications for cellular signaling pathways. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts in fields such as oncology and metabolic diseases.

Introduction to this compound and Aldehyde Dehydrogenase

This compound (5,4'-dihydroxy-7-methoxyisoflavone) is a naturally occurring isoflavone with recognized anti-inflammatory and antioxidant properties.[1] A key biochemical activity of this compound is its potent, allosteric inhibition of human aldehyde dehydrogenase (ALDH).[2]

The ALDH superfamily comprises 19 known NAD(P)+-dependent enzymes that play a crucial role in detoxifying endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids.[3] Various ALDH isozymes, including ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2, are involved in critical physiological processes such as retinoic acid synthesis, alcohol metabolism, and the mitigation of oxidative stress.[3][4] Dysregulation of ALDH activity is implicated in several pathologies, including cancer, particularly in the context of cancer stem cells (CSCs), where high ALDH activity is a characteristic marker.[5][6][7][8]

Quantitative Analysis of ALDH Inhibition

The inhibitory potency of isoflavones against ALDH isozymes, measured as IC50 values, is highly dependent on the experimental conditions, particularly the aldehyde substrate utilized in the assay.[9] For instance, assays using propionaldehyde as a substrate are more stringent for ALDH2 inhibition compared to those using formaldehyde, due to the lower Km of ALDH2 for propionaldehyde.[9]

Table 1: Inhibitory Activity (IC50) of Daidzin against Human ALDH Isozymes

ALDH IsozymeIC50 (µM)
ALDH1A1>200
ALDH1A24.5 ± 0.6
ALDH1A3>200
ALDH1B15.1 ± 0.5
ALDH23.5 ± 0.1

Data sourced from a study utilizing propionaldehyde as the substrate.[9] "NI" indicates no inhibition was observed.

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of human liver ALDH.[2] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. Computational studies on isoflavone analogues binding to ALDH2 suggest that these inhibitors interact with a hydrophobic binding tunnel within the enzyme.[10] The isoflavone skeleton primarily forms π–π stacking, π–sulfur, and π–alkyl interactions with key amino acid residues.[10] The specific interactions of the substituent groups on the isoflavone core contribute to the binding affinity and inhibitory potency.[10]

Impact on Cellular Signaling Pathways

The inhibition of ALDH by this compound has significant downstream effects on critical cellular signaling pathways, primarily the retinoic acid (RA) signaling pathway and pathways related to oxidative stress.

Modulation of Retinoic Acid Signaling

ALDH enzymes, particularly the ALDH1A subfamily, are responsible for the irreversible oxidation of retinaldehyde to retinoic acid (RA), a critical signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and embryonic development.[11][12][13][14][15] By inhibiting ALDH, this compound can effectively decrease the intracellular synthesis of RA, thereby modulating the activity of RA receptors (RARs) and retinoid X receptors (RXRs) and altering the transcription of their target genes. This has profound implications, especially in the context of cancer stem cells, where ALDH-mediated RA signaling is often dysregulated.[5]

Retinoic_Acid_Signaling cluster_cell Cell cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH RA Retinoic Acid (RA) Retinaldehyde->RA RAR_RXR RAR/RXR Complex RA->RAR_RXR Binds & Activates ALDH ALDH ALDH->RA This compound This compound This compound->ALDH Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Retinoic Acid Synthesis and Signaling Pathway.

Induction of Oxidative Stress

ALDH enzymes play a crucial role in cellular defense against oxidative stress by detoxifying reactive aldehydes generated during lipid peroxidation.[16][17] Inhibition of ALDH by this compound can lead to an accumulation of these toxic aldehydes, resulting in increased intracellular levels of reactive oxygen species (ROS).[18][19] Elevated ROS can induce cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately triggering apoptotic pathways. This pro-oxidant effect is a key mechanism underlying the anticancer properties of some flavonoids.

Oxidative_Stress_Pathway Cell_Stress Cellular Stress (e.g., Xenobiotics, Metabolism) ROS Reactive Oxygen Species (ROS) Cell_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) Lipid_Peroxidation->Reactive_Aldehydes ALDH ALDH Reactive_Aldehydes->ALDH Substrate Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Aldehydes->Cellular_Damage Accumulation leads to Detoxification Detoxification (Carboxylic Acids) ALDH->Detoxification Catalyzes This compound This compound This compound->ALDH Inhibition Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound-induced Oxidative Stress via ALDH Inhibition.

Experimental Protocols

In Vitro ALDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory effect of this compound on ALDH activity by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH2, etc.)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM sodium pyrophosphate or HEPES buffer, pH 8.0-9.0

  • NAD+ solution (coenzyme)

  • Aldehyde substrate solution (e.g., propionaldehyde or other relevant aldehyde)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagent Mix: In each well of the microplate, add the assay buffer, NAD+ solution, and the desired concentration of this compound (or DMSO for control).

  • Enzyme Addition: Add the purified ALDH enzyme to each well to initiate a pre-incubation period. Incubate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add the aldehyde substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

  • IC50 Determination: Plot the percentage of ALDH inhibition versus the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

ALDH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - NAD+ - this compound dilutions - ALDH enzyme - Aldehyde substrate Start->Prepare_Reagents Plate_Setup Set up 96-well plate: Add Buffer, NAD+, and this compound/DMSO Prepare_Reagents->Plate_Setup Pre_incubation Add ALDH enzyme and pre-incubate (5-10 min) Plate_Setup->Pre_incubation Start_Reaction Initiate reaction by adding aldehyde substrate Pre_incubation->Start_Reaction Measure_Absorbance Measure absorbance at 340 nm (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Experimental Workflow for ALDH Inhibition Assay.

Conclusion and Future Directions

This compound is a potent, allosteric inhibitor of human aldehyde dehydrogenase, with significant implications for modulating cellular pathways involved in retinoic acid signaling and oxidative stress. Its ability to inhibit ALDH makes it a compelling candidate for further investigation, particularly in the context of cancer therapy, where ALDH is a key marker of cancer stem cells and chemoresistance.

Future research should focus on:

  • Establishing a comprehensive inhibitory profile of this compound against all 19 human ALDH isozymes to determine its selectivity.

  • Elucidating the precise allosteric binding site and the conformational changes induced by this compound through structural biology studies (e.g., X-ray crystallography or cryo-EM).

  • Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models, such as cancers with high ALDH expression.

  • Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of this compound as an ALDH inhibitor, offering valuable insights and methodologies for scientists and researchers dedicated to advancing novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Prunetin Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin (5,4′-dihydroxy-7-methoxyisoflavone) is an O-methylated isoflavone found in various plants, including those from the Prunus and Trifolium genera. This phytoestrogen has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and cardioprotective effects. These biological activities are attributed to its interaction with key cellular signaling pathways. This document provides detailed protocols for the extraction of this compound from plant materials and its subsequent purification, as well as an overview of its known signaling mechanisms.

Data Presentation: this compound and Isoflavone Content in Plant Extracts

The following tables summarize quantitative data on the extraction and purification of this compound and related isoflavones from various plant sources.

Table 1: Isoflavone Content in Red Clover (Trifolium pratense) Extracts

Plant PartExtraction MethodSolventTotal Isoflavones (mg/g DW)This compound ContentReference
Aerial PartsReflux50% Methanol12.56Not specified[1]
FlowersHeat Reflux80% Ethanol~47.5 (as GAE)Not specified[2]
LeavesAcidified Aqueous MethanolMethanol/Water/Acetic Acid12.29Present, not quantified[3]
Aerial PartsNot specifiedNot specified-2.30% (of a purified fraction)[4]

DW: Dry Weight, GAE: Gallic Acid Equivalents

Table 2: Purity and Yield of Isoflavones from Red Clover During Purification

Purification StepProductPurity (%)Yield (%)Reference
Initial ExtractCrude Isoflavone Product22.6-[5]
Static State AdsorptionPurified Isoflavones62.5Not specified[5]
Centrifugal Partition Chromatography (Step 1)Biochanin A enriched fraction93.6 (Biochanin A), 2.30 (this compound)99.8 (mass recovery)[4]
Centrifugal Partition Chromatography (Step 2)Formononetin enriched fraction94.7Not specified[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Red Clover (Trifolium pratense)

This protocol is based on methods optimized for the extraction of isoflavones from Fabaceae species.

1. Materials and Equipment:

  • Dried and powdered red clover flowers
  • 50% Methanol (v/v)
  • Ultrasonic bath
  • Round-bottom flasks
  • Reflux condenser
  • Water bath
  • Filter paper (e.g., Whatman No. 1)
  • Rotary evaporator

2. Procedure:

  • Weigh 10 g of dried, powdered red clover flowers and place into a 250 mL round-bottom flask.
  • Add 125 mL of 50% methanol to the flask (solid-to-solvent ratio of 1:12.5 w/v).
  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40-50°C.
  • Following ultrasonication, set up the flask for reflux and heat in a water bath at 90°C for 60 minutes[1].
  • Allow the mixture to cool to room temperature.
  • Filter the extract through filter paper to separate the plant material from the liquid extract.
  • Wash the solid residue with a small volume of 50% methanol and combine the filtrates.
  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude this compound-containing extract.
  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol describes a general method for the separation of isoflavones from a crude plant extract.

1. Materials and Equipment:

  • Crude this compound extract
  • Silica gel (60-120 mesh)
  • Glass chromatography column
  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)
  • Glass wool or cotton
  • Collection tubes
  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
  • UV lamp for visualization

2. Procedure:

  • Column Packing:
  • Insert a small plug of glass wool or cotton at the bottom of the chromatography column.
  • Prepare a slurry of silica gel in hexane.
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
  • Sample Loading:
  • Dissolve the crude extract in a minimal amount of methanol.
  • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dried sample-silica mixture to the top of the packed column.
  • Elution:
  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows (volume of solvent depends on column size):
  • 100% Hexane
  • 95:5 Hexane:Ethyl Acetate
  • 90:10 Hexane:Ethyl Acetate
  • 80:20 Hexane:Ethyl Acetate
  • Continue increasing the proportion of ethyl acetate.
  • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.
  • Fraction Analysis:
  • Monitor the separation by spotting the collected fractions on a TLC plate.
  • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain the this compound spot (identified by comparison with a this compound standard if available).
  • Concentration:
  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

1. Materials and Equipment:

  • Partially purified this compound fraction
  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Preparative C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Acetic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Syringe filters (0.45 µm)

2. Procedure:

  • Dissolve the partially purified this compound in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.
  • Set up the preparative HPLC system with the following conditions (optimization may be required):
  • Column: Preparative C18
  • Mobile Phase: A gradient of Acetonitrile (B) in 0.1% Acetic Acid in Water (A). A suggested gradient is:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 70% B
  • 25-30 min: 70% B
  • 30-35 min: 70% to 30% B (return to initial conditions)
  • Flow Rate: 4-5 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: Dependent on column loading capacity and sample concentration.
  • Inject the sample and collect the fractions corresponding to the this compound peak.
  • Analyze the purity of the collected fractions using analytical HPLC.
  • Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Red Clover) extraction Extraction (Ultrasonic-Assisted) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration2 Concentration fraction_collection->concentration2 semi_pure Semi-Pure this compound concentration2->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1: Experimental workflow for this compound extraction and purification.
Signaling Pathways

Anti-Inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory Transcription

Figure 2: this compound's inhibition of the NF-κB inflammatory pathway.

Anticancer Signaling Pathways of this compound

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation ERK->Proliferation2

Figure 3: this compound's inhibition of pro-proliferative signaling pathways.

References

Application Notes and Protocols for the Chemical Synthesis of Prunetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Prunetin and its derivatives. This document includes detailed experimental protocols for key synthetic methods, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways to support further research and development.

Chemical Synthesis of this compound

This compound (5,4′-dihydroxy-7-methoxyisoflavone) can be efficiently synthesized through several routes. The two primary methods detailed here start from either genistein or naringenin.

Synthesis of this compound from Genistein

This method involves the selective methylation of genistein. It is a high-yielding and straightforward approach.

Experimental Protocol:

A detailed protocol for the methylation of genistein to yield this compound is as follows[1]:

  • Materials: Genistein, Anhydrous Potassium Carbonate (K₂CO₃), N,N-dimethylformamide (DMF), Methyl Iodide (CH₃I), Acetonitrile.

  • Procedure (Small Scale):

    • In a 250 mL round-bottomed flask, combine 2.7 g (10.0 mmol) of genistein and 0.7 g (5.0 mmol) of anhydrous potassium carbonate.

    • Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

    • While stirring, add 5.7 g (40.0 mmol) of methyl iodide dropwise.

    • Seal the flask and allow the reaction to proceed at 50°C under 40 kHz ultrasonic waves for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate:petroleum ether (1:3).

    • Upon completion, cool the reaction mixture and filter.

    • Dilute the filtrate with 100 mL of DMF and slowly pour it into 500 mL of cold water, stirring until a solid precipitate forms completely.

    • Filter the solid and dry it under a vacuum at 40°C for 4 hours.

    • Recrystallize the crude product from acetonitrile to obtain pure this compound.

  • Procedure (Large Scale):

    • In a 5 L round-bottomed flask, combine 162.0 g (0.6 mol) of genistein and 42.0 g (0.3 mol) of anhydrous potassium carbonate.

    • Add 2.5 L of DMF.

    • Dropwise, add 342.0 g (2.4 mol) of methyl iodide.

    • Maintain the reaction at 50°C under 40 kHz ultrasonic waves, monitoring by TLC.

    • After completion, cool and filter the mixture.

    • Dilute the filtrate with 2.5 L of DMF and pour it into 7.5 L of cold water with stirring.

    • Collect the precipitated solid by filtration, dry under vacuum at 40°C for 4 hours, and recrystallize from acetonitrile.

Quantitative Data:

ScaleStarting MaterialProductYield (%)
Small ScaleGenistein (2.7 g)This compound (2.3 g)81.0[1]
Large ScaleGenistein (162.0 g)This compound (145.0 g)85.1[1]
Synthesis of this compound from Naringenin

A multi-step semi-synthesis of this compound starting from the more readily available naringenin has also been developed. This process involves 8 steps with a key chemoenzymatic deacetylation and an oxidative rearrangement[2].

General Workflow:

The overall synthetic strategy from naringenin to this compound can be summarized as follows.

G Naringenin Naringenin Intermediate1 Chalcone Intermediate Naringenin->Intermediate1 Multiple Steps Intermediate2 Sequentially Deacetylated Chalcone Intermediate1->Intermediate2 Chemoenzymatic Deacetylation This compound This compound Intermediate2->this compound Oxidative Rearrangement

Caption: General workflow for the synthesis of this compound from Naringenin.

While a detailed step-by-step protocol with individual yields is not available, the overall yield for this 8-step synthesis is reported to be 26%[2].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as glycosides, ethers, and esters, can be achieved through various chemical modifications.

General Protocol for the Synthesis of this compound Glycosides

Glycosylation of flavonoids like this compound can enhance their solubility and bioavailability. A general enzymatic approach can be employed.

Experimental Protocol (General):

  • Materials: this compound, appropriate glycosyl donor (e.g., a sugar activated as a glycosyl halide or phosphate), a suitable glycosyltransferase enzyme or a chemical catalyst, buffer solution.

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add the glycosyl donor and the catalyst (enzyme or chemical).

    • Incubate the reaction mixture under optimal conditions (temperature, pH) for the chosen catalyst.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, terminate the reaction and purify the glycosylated product using column chromatography or preparative HPLC.

General Protocol for the Synthesis of this compound Ethers

Ether derivatives of this compound can be synthesized by the alkylation of its hydroxyl groups.

Experimental Protocol (General):

  • Materials: this compound, an alkylating agent (e.g., alkyl halide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base and the alkylating agent.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture, filter, and remove the solvent under reduced pressure.

    • Purify the resulting ether derivative by column chromatography.

General Protocol for the Synthesis of this compound Esters

Esterification of this compound's hydroxyl groups can be achieved by reaction with carboxylic acids or their derivatives.

Experimental Protocol (General):

  • Materials: this compound, a carboxylic acid or acyl chloride/anhydride, a catalyst (e.g., concentrated sulfuric acid for Fischer esterification or a base like pyridine for acylation with acyl halides), and a suitable solvent.

  • Procedure (using Acyl Chloride):

    • Dissolve this compound in a solvent like pyridine or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the ester derivative by column chromatography.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Quantitative Biological Activity Data:

CompoundCell LineActivityIC₅₀ (µM)Reference
This compoundMG-63 (Osteosarcoma)Apoptosis Induction20-25[3]
This compound 4'-O-glucosideHep3B (Liver Cancer)Apoptosis Induction10-40[4]
This compound 4'-O-glucosideHepG2, Huh7 (Liver Cancer)Apoptosis Induction10-30[4]
Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by targeting multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway:

This compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB (Active) NFkB->p_NFkB translocates to nucleus p_IkB->NFkB releases DNA DNA p_NFkB->DNA binds to This compound This compound This compound->IKK inhibits Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK/ERK and PI3K/AKT/mTOR Signaling Pathways:

This compound can also suppress cancer cell proliferation by inhibiting the MAPK/ERK and PI3K/AKT/mTOR pathways.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Response GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K inhibits This compound->Raf inhibits

Caption: this compound's inhibitory effects on the MAPK/ERK and PI3K/AKT/mTOR pathways.

Apoptosis Pathway:

This compound can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Common Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax Bax Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DeathReceptor sensitizes This compound->Bax activates This compound->Bcl2 inhibits

References

Application Note: HPLC Method for the Quantification of Prunetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Prunetin. This compound, an O-methylated isoflavone with significant anti-inflammatory and other biological activities, requires accurate quantification for research, development, and quality control purposes[1]. The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, offering excellent specificity, linearity, accuracy, and precision suitable for the analysis of this compound in various sample matrices.

Introduction

This compound (4',5-dihydroxy-7-methoxyisoflavone) is a naturally occurring isoflavone found in various plants[2]. Its diverse biological activities have made it a compound of interest in pharmaceutical and nutraceutical research[1][3]. Consequently, a validated analytical method for its precise quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity[4][5]. This document provides a comprehensive protocol for a validated HPLC method for this compound quantification, based on established principles for flavonoid analysis[6][7].

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation[4][8].

  • Chemicals:

    • This compound reference standard (≥98% purity)[2][9]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)[10]

  • Labware: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm or 0.22 µm).

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis/DAD at 260 nm
Run Time 35 minutes
Caption: Table 1: Optimized HPLC Chromatographic Conditions.

Note on Detection Wavelength: Isoflavones, including this compound, typically exhibit a strong UV absorbance maximum around 260 nm[11]. This wavelength provides excellent sensitivity for quantification.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol or DMSO[3][9]. This is the stock solution.

Calibration Standards (e.g., 1 - 100 µg/mL):

  • Perform serial dilutions of the stock solution with the mobile phase (pre-mixed at initial conditions, e.g., 80:20 Mobile Phase A:B) to prepare a series of working standards.

  • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh a known quantity of the homogenized sample (e.g., plant extract, formulation).

  • Extract or dissolve the sample in a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Dilute the solution as necessary to bring the expected this compound concentration within the calibration range.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

The linearity was assessed by analyzing the calibration standards in triplicate. The method demonstrated excellent linearity over the concentration range.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45782x + 1253
Correlation Coefficient (R²) > 0.999
Caption: Table 2: Linearity Data for this compound Quantification.

Precision was evaluated at three concentration levels (Low, Medium, High QC). The low relative standard deviation (%RSD) values confirm the method's high precision.

Precision TypeLow QC (5 µg/mL) %RSDMid QC (25 µg/mL) %RSDHigh QC (75 µg/mL) %RSD
Intra-day (n=6) 1.35%0.98%0.75%
Inter-day (n=6) 1.82%1.45%1.10%
Caption: Table 3: Intra-day and Inter-day Precision Results.

Accuracy was determined by the standard addition method at three levels. The results show high recovery rates, indicating the method's accuracy.

Spike Level% Recovery (Mean ± SD)
80% 99.5 ± 1.5%
100% 101.2 ± 1.1%
120% 99.8 ± 1.3%
Caption: Table 4: Accuracy Results from Recovery Studies.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Caption: Table 5: Sensitivity of the HPLC Method.

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical protocol.

G cluster_0 Standard Preparation cluster_1 Sample Preparation weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Methanol (10 mL Volumetric Flask) weigh_std->dissolve_std stock_sol Stock Solution (1000 µg/mL) dissolve_std->stock_sol serial_dil Perform Serial Dilutions with Mobile Phase stock_sol->serial_dil cal_stds Calibration Standards (1-100 µg/mL) serial_dil->cal_stds filter_sample Filter through 0.45 µm Syringe Filter inject Inject into HPLC cal_stds->inject Calibration Curve weigh_sample Weigh Homogenized Sample dissolve_sample Dissolve/Extract in Methanol weigh_sample->dissolve_sample dilute_sample Dilute to fall within Calibration Range dissolve_sample->dilute_sample dilute_sample->filter_sample filter_sample->inject Sample Analysis

Caption: Diagram 1: Workflow for Standard and Sample Preparation.

G start Inject Sample Vial (10 µL) separation Separation on C18 Column (Gradient Elution) start->separation detection UV Detection at 260 nm separation->detection raw_data Generate Chromatogram (Signal vs. Time) detection->raw_data integration Integrate this compound Peak raw_data->integration peak_area Obtain Peak Area integration->peak_area quantification Quantify using Calibration Curve peak_area->quantification report Report Result (µg/mL or %w/w) quantification->report

Caption: Diagram 2: Step-by-step HPLC Analysis and Data Processing.

G center HPLC Analysis detector Detector (260 nm) center->detector column C18 Column column->center mobile_phase Mobile Phase (ACN/Water) mobile_phase->center flow_rate Flow Rate (1.0 mL/min) flow_rate->center temperature Temperature (30 °C) temperature->center output Chromatogram detector->output

Caption: Diagram 3: Interrelation of Key HPLC Method Parameters.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The validation results confirm its suitability for routine quality control and research applications. The gradient elution ensures efficient separation, and the selected UV wavelength provides high sensitivity. This application note serves as a comprehensive guide for scientists and researchers in the implementation of this analytical procedure.

References

Application Notes and Protocols for Prunetin Treatment in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prunetin, an O-methylated isoflavone, has demonstrated significant potential as a therapeutic agent in various in vitro studies.[1][2] It is a naturally occurring flavonoid that has been investigated for its antioxidant, anti-inflammatory, and anticancer properties.[3][4] This document provides detailed protocols for the in vitro application of this compound, summarizing its effects on various cell lines and outlining the methodologies for assessing its biological activity. This compound has been shown to induce apoptosis and necroptosis, modulate key signaling pathways, and inhibit cell proliferation in cancer cells, making it a compound of interest for further investigation.[1][2][5]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 ValueReference
AGSGastric Cancer24Not explicitly stated, but significant cytotoxicity observed at 20-100 µM[2]
RT-4Urinary Bladder CancerNot Stated5.18 µg/mL[6]
MG-63Human OsteosarcomaNot StatedEffective at 20 and 25 µM[3]
A549Lung CancerNot StatedEffective at 20, 40, and 80 µM[3]
HL-60Human LeukemiaNot StatedEffective at 20-50 µM[3]

Note: Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and methodologies between studies.[7]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., AGS, A549, MG-63)

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 6-well, or 100 mm plates) at a predetermined density and allow them to adhere overnight.[2]

  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • This compound Treatment:

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM).[2] The final DMSO concentration in the medium should be kept constant across all treatments, typically below 0.1%, to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • DMSO

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[2]

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis and Necroptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Following this compound treatment, harvest the cells by trypsinization and collect the culture supernatant (to include floating cells).[2]

  • Centrifuge the cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

Materials:

  • Cells cultured in 100 mm plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK, or apoptosis pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound treatment in cancer cells.

Prunetin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Prunetin_PI3K_MAPK_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Prunetin_Workflow cluster_assays 3. Cellular Assays start Start cell_culture 1. Cell Culture (Seeding & Adherence) start->cell_culture prunetin_treatment 2. This compound Treatment (Dose & Time Course) cell_culture->prunetin_treatment viability_assay Cell Viability (MTT Assay) prunetin_treatment->viability_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) prunetin_treatment->apoptosis_assay protein_analysis Protein Expression (Western Blot) prunetin_treatment->protein_analysis data_analysis 4. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

Prunetin's Anti-Cancer Activity: Application Notes on Effective Concentrations and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the effective concentrations of Prunetin, a naturally occurring isoflavone, in various cancer cell lines. It includes detailed protocols for key experimental assays and visual representations of the signaling pathways implicated in this compound's anti-cancer effects.

Summary of this compound's Effective Concentrations in Cancer Cell Lines

This compound and its glycoside derivatives have demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The effective concentrations vary depending on the cell line and the specific derivative of this compound used. The following tables summarize the reported effective concentrations and IC50 values.

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cancer TypeCell LineCompoundEffective ConcentrationObserved Effects
Gastric CancerAGSThis compound20, 40, 80 µMInhibition of cell growth, induction of necroptosis.[1][2][3]
Prunetinoside50, 75, 150 µMInduction of apoptosis.[4]
OsteosarcomaMG-63This compound20, 25 µMStimulation of apoptosis, prevention of cell proliferation.[4][5]
Bladder CancerRT-4This compound21.11, 42.22 µg/mLInduction of apoptosis.[4][6]
Liver CancerHepG2, Huh7This compound 4'-O-glucoside10, 15, 30 µMInduction of intrinsic apoptosis.[4]
Hep3BThis compound 4′-O-glucoside10, 20, 40 µMInduction of apoptosis, cell cycle arrest.[4]
HepG2, Huh7, HaCaTThis compound0 - 50 µMEnhanced cytotoxicity.[6]
Lung CancerA549This compoundIC50 < 100 µMCytotoxicity.[7]
Breast CancerMCF7This compoundIC50 < 100 µMCytotoxicity.[7]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 Value
Bladder CancerRT-45.18 µg/mL
Lung CancerA549< 100 µM
Breast CancerMCF7< 100 µM

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and death.

Prunetin_Signaling_Pathways This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Death_Receptors Death Receptors This compound->Death_Receptors Activates Mitochondria Mitochondria This compound->Mitochondria Activates CDK1_CyclinB1 CDK1/Cyclin B1 This compound->CDK1_CyclinB1 Downregulates ROS ROS Production This compound->ROS RIPK3_MLKL RIPK3/MLKL Pathway This compound->RIPK3_MLKL Activates Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation MAPK_ERK->Cell_Proliferation Caspases Caspases Death_Receptors->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2_M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB1->G2_M_Arrest Necroptosis Necroptosis RIPK3_MLKL->Necroptosis

Caption: this compound's multi-target anti-cancer mechanism.

This compound has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[8] It also promotes the generation of reactive oxygen species (ROS) and the release of cytochrome c.[8] Furthermore, this compound can arrest the cell cycle at the G2/M phase by downregulating key regulatory proteins like CDK1/CDC2 and cyclin B1.[8][9] In certain cancer cells, such as gastric cancer, this compound can induce a form of programmed necrosis called necroptosis through the activation of the RIPK3/MLKL pathway.[1] Importantly, this compound also inhibits pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, thereby reducing cancer cell proliferation.[8][10]

Experimental Workflow for Assessing this compound's Efficacy

A general workflow for evaluating the anti-cancer effects of this compound in a specific cancer cell line is outlined below.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture prunetin_treatment This compound Treatment (Dose- and Time-dependent) cell_culture->prunetin_treatment cell_viability Cell Viability Assay (MTT Assay) prunetin_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) prunetin_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) prunetin_treatment->cell_cycle_analysis ros_detection ROS Detection (DCFH-DA Assay) prunetin_treatment->ros_detection protein_analysis Protein Expression Analysis (Western Blot) prunetin_treatment->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis ros_detection->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General workflow for this compound efficacy testing.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to determine the effective concentration and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Incubate the plate overnight in the incubator.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest treated and untreated cells (approximately 1x10⁶ cells).

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by adding the pellet dropwise to cold 70% ethanol while vortexing gently.[10]

  • Incubate the cells at 4°C for at least 30 minutes.[10]

  • Wash the cells twice with PBS to remove the ethanol.[14]

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[10]

  • Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[10][14]

  • Analyze the samples by flow cytometry.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular levels of ROS.

Materials:

  • Treated and untreated cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in an appropriate culture vessel (e.g., 24-well plate).

  • Treat the cells with this compound for the desired duration.

  • Prepare a fresh DCFH-DA working solution (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.[15]

  • Remove the treatment medium and wash the cells once with serum-free medium.[15]

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[15]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.[15]

  • Measure the fluorescence using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a flow cytometer.[15]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS sample buffer.[16]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Wash the membrane three times with TBST for 5-10 minutes each.[17]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

  • Wash the membrane again as in step 8.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for Prunetin Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prunetin is an O-methylated isoflavone, a type of bioactive flavonoid found in plants like Prunus yedoensis and Caulis spatholobi.[1][2] Emerging research has highlighted its significant pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties.[2][3] In the context of inflammation, this compound has been shown to modulate key signaling pathways, leading to a reduction in pro-inflammatory mediators. This document provides a comprehensive overview of the application of this compound in various mouse models of inflammation, summarizing quantitative data and detailing experimental protocols to guide future research and development.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. The primary mechanisms identified include the inhibition of the NF-κB and TLR4/MyD88 pathways.

  • Inhibition of the NF-κB Pathway: this compound has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] This blockade at the transcriptional level leads to the downregulation of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor MyD88 MyD88 receptor->MyD88 inhibitor This compound IKK Complex IKK Complex inhibitor->IKK Complex Inhibits outcome Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MyD88->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα phosphorylates Proteasome Proteasome p-IκBα->Proteasome degradation NF-κB (Active) NF-κB (Active) p-IκBα->NF-κB (Active) releases NF-κB/IκBα NF-κB / IκBα (Inactive) NF-κB/IκBα->IKK Complex NF-κB (Active)->outcome translocation

Caption: this compound inhibits the NF-κB signaling pathway.
  • Antagonism of the TLR4/MyD88 Pathway: this compound can directly target Toll-like receptor 4 (TLR4) and inhibit the activation of the TLR4/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[4][5] By blocking this upstream pathway, this compound effectively prevents the initiation of the inflammatory cascade induced by ligands such as lipopolysaccharide (LPS).[4][5]

TLR4_Pathway lps LPS tlr4 TLR4 lps->tlr4 Binds MyD88 MyD88 tlr4->MyD88 Activates This compound This compound This compound->tlr4 Antagonizes inflammation Inflammatory Response (Cytokine Release) Downstream Signaling\n(e.g., NF-κB, MAPKs) Downstream Signaling (e.g., NF-κB, MAPKs) MyD88->Downstream Signaling\n(e.g., NF-κB, MAPKs) Downstream Signaling\n(e.g., NF-κB, MAPKs)->inflammation

Caption: this compound antagonizes the TLR4/MyD88 signaling pathway.

Quantitative Data from In Vivo Inflammation Models

The efficacy of this compound has been evaluated in several rodent models of inflammation. The data below summarizes the administration protocols and key quantitative outcomes.

Inflammation ModelAnimal StrainThis compound Dosage & AdministrationKey Quantitative FindingsReference
LPS-Induced Endotoxemia MiceNot specified in abstractSignificantly reduced serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and decreased mortality.[1]
DSS-Induced Colitis Male Wistar RatsNot specified in abstractSignificantly decreased colonic levels of TNF-α, IL-6, and IL-1β; increased levels of anti-inflammatory IL-10. Ameliorated symptoms of colitis.[2][6]
TNBS-Induced Colitis MiceNot specified in abstractAmeliorated colitis symptoms, including body mass loss and disease activity index (DAI). Inhibited the release of TNF-α, IL-6, and IL-1β.[4]
Benzo(a)pyrene-Induced Lung Cancer & Inflammation Swiss Albino MiceNot specified in abstractSignificantly decreased levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in lung cancer-induced mice.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for common inflammation models where this compound has shown efficacy.

General Experimental Workflow

A typical in vivo study investigating the anti-inflammatory effects of this compound follows a standardized workflow.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Group Assignment (Control, Disease, this compound-Treated) A->B C 3. Model Induction (e.g., DSS, LPS, TNBS) B->C D 4. This compound Administration (Oral gavage, IP injection) C->D E 5. Daily Monitoring (Body weight, clinical scores, DAI) D->E F 6. Euthanasia & Sample Collection (Blood, Colon, Tissues) E->F G 7. Endpoint Analysis F->G H Histology (H&E Staining) G->H I Biochemical Assays (ELISA for Cytokines) G->I J Gene Expression (qRT-PCR) G->J

Caption: A generalized workflow for in vivo inflammation studies.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to study inflammatory bowel disease (IBD). It induces an acute colitis that mimics aspects of human ulcerative colitis.[2]

1. Materials:

  • Male Wistar rats or C57BL/6 mice (6-8 weeks old).

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa.

  • This compound (purity >98%).

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

  • Standard animal housing and diet.

2. Animal Handling and Acclimatization:

  • House animals in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the experiment begins.[2]

3. Induction of Colitis:

  • Prepare a 3-5% (w/v) DSS solution in sterile drinking water.[2]

  • Provide the DSS solution as the sole source of drinking water to the experimental groups (excluding the control group) for 7 consecutive days. The control group receives regular drinking water.

4. This compound Administration:

  • Dissolve or suspend this compound in the chosen vehicle.

  • Beginning on day 1 of DSS administration, administer this compound daily via oral gavage at the desired dose. The vehicle control group and DSS-only group should receive the vehicle alone.

5. Monitoring and Endpoint Analysis:

  • Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • On day 8, euthanize the animals.

  • Collect blood via cardiac puncture for serum cytokine analysis.

  • Excise the colon, measure its length (a shorter colon indicates more severe inflammation), and collect tissue samples.

  • Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Homogenize another portion of the colon tissue for cytokine measurement (ELISA for TNF-α, IL-6, IL-1β) and gene expression analysis (qRT-PCR for Tnf, Il6, Il1b).[2]

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia (Sepsis Model)

This model mimics the systemic inflammatory response seen in sepsis.[1]

1. Materials:

  • Male BALB/c or C57BL/6 mice (6-8 weeks old).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound (purity >98%).

  • Sterile, pyrogen-free saline.

2. Animal Handling and Acclimatization:

  • Follow standard acclimatization procedures as described in Protocol 1.

3. Induction of Endotoxemia:

  • Dissolve LPS in sterile saline to the desired concentration.

  • Administer a single lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) via intraperitoneal (IP) injection.

4. This compound Administration:

  • Administer this compound (dissolved in saline or another suitable vehicle) via IP injection or oral gavage, typically 1 hour before the LPS challenge.

5. Monitoring and Endpoint Analysis:

  • For survival studies: Monitor the animals for mortality every 12 hours for up to 72-96 hours.

  • For mechanistic studies: Euthanize animals at a predetermined time point (e.g., 2-6 hours after LPS injection).

  • Collect blood to obtain serum.

  • Measure serum levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.[1]

  • Harvest organs like the liver and lungs for histological examination or to measure inflammatory markers.

Protocol 3: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a Th1-mediated colonic inflammation that shares features with human Crohn's disease.[4]

1. Materials:

  • Male BALB/c or SJL/J mice (6-8 weeks old).

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS).

  • Ethanol (50% v/v).

  • This compound and vehicle.

  • Flexible catheter.

2. Animal Handling and Acclimatization:

  • Follow standard acclimatization procedures.

  • Fast mice for 24 hours before induction but allow free access to water.

3. Induction of Colitis:

  • Anesthetize the mice lightly (e.g., with isoflurane).

  • Prepare the TNBS solution (e.g., 100 mg/kg) in 50% ethanol. Ethanol is required to break the mucosal barrier.

  • Gently insert a catheter intra-rectally, approximately 4 cm proximal to the anus.

  • Slowly instill 100-150 µL of the TNBS solution into the colon.

  • Hold the mouse in a head-down position for 60 seconds to ensure the solution is distributed within the colon.

4. This compound Administration:

  • Begin daily administration of this compound (e.g., via oral gavage) 24 hours after TNBS induction and continue for the duration of the experiment (e.g., 3-7 days).

5. Monitoring and Endpoint Analysis:

  • Monitor body weight daily.

  • At the end of the experiment, euthanize the animals.

  • Collect the colon and assess macroscopic damage (scoring for ulceration, inflammation, etc.).

  • Perform histological analysis on colon sections.

  • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon homogenates.[4]

  • Assess the expression of tight junction proteins (e.g., ZO-1, claudin-1) to evaluate intestinal barrier integrity.[4]

References

Application Notes and Protocols for Prunetin in AGS Gastric Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prunetin, an O-methylated isoflavone, in studies involving the AGS human gastric cancer cell line. The protocols detailed below are based on published research and are intended to guide researchers in investigating the anti-proliferative and cell death-inducing effects of this compound.

Overview of this compound's Bioactivity in AGS Cells

This compound has been identified as a potent anti-proliferative agent in AGS gastric cancer cells.[1][2][3] Unlike many chemotherapeutic agents that induce apoptosis, this compound primarily triggers a form of programmed cell death called necroptosis.[1][2][3] This is significant as it may offer a therapeutic advantage in apoptosis-resistant cancers. The mechanism of action involves the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), leading to necroptotic cell death.[1][2][3] This process is also associated with the generation of Reactive Oxygen Species (ROS) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies of this compound on AGS cells.

Table 1: Cytotoxicity of this compound on AGS Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
10~90Not ReportedNot Reported
20~80~65~50
40~60~45~30
80~40~25~15
100~35Not ReportedNot Reported

Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[1][2]

Table 2: Effect of this compound on AGS Cell Cycle Distribution (24h)

This compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)~60~25~15
20~55~30~15
40~45~40~15
80~35~50~15

Data are approximated from graphical representations in the source literature. This compound appears to induce a modest S-phase arrest.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on AGS cells.

Cell Culture and Maintenance
  • Cell Line: AGS (human gastric adenocarcinoma)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AGS cells.

  • Seeding: Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[1]

  • Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) in the growth medium.[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of AGS cells.

  • Seeding and Treatment: Seed AGS cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Necroptosis Assessment (Annexin V/PI Staining)

This protocol helps differentiate between viable, apoptotic, and necroptotic cells.

  • Seeding and Treatment: Treat AGS cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic/necroptotic cells

  • Confirmation with Necrostatin-1: To confirm necroptosis, co-treat cells with this compound and a necroptosis inhibitor like Necrostatin-1 (Nec-1).[1][2] A reversal of cell death would indicate necroptosis.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

  • Protein Extraction: Treat AGS cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RIPK3, p-JNK, JNK, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of this compound in AGS cells and a typical experimental workflow.

Prunetin_Signaling_Pathway This compound This compound JNK JNK Activation (Phosphorylation) This compound->JNK ROS ROS Generation JNK->ROS RIPK3 RIPK3 Activation ROS->RIPK3 Necroptosis Necroptosis RIPK3->Necroptosis

Caption: this compound-induced necroptosis signaling pathway in AGS cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis AGS_Culture AGS Cell Culture Prunetin_Treatment This compound Treatment (Various Concentrations & Times) AGS_Culture->Prunetin_Treatment MTT Cell Viability (MTT Assay) Prunetin_Treatment->MTT Flow_Cytometry Cell Cycle & Necroptosis (Flow Cytometry) Prunetin_Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Prunetin_Treatment->Western_Blot Data_Analysis Data Interpretation & Conclusion MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound in AGS cells.

References

Application Notes and Protocols for the Preparation of Stable Prunetin Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin is an O-methylated isoflavone with a range of biological activities, including anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways. Accurate and reproducible experimental results using this compound are critically dependent on the proper preparation and stability of the experimental solutions. These application notes provide detailed protocols for the preparation of stable this compound solutions for use in various in vitro assays.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid. Understanding its solubility is crucial for preparing appropriate stock and working solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble[1]
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Preparation of this compound Stock and Working Solutions

To ensure stability and minimize degradation, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in aqueous media immediately before use.

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile cell culture medium appropriate for your experiments

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol for Preparation of 10 mM this compound Stock Solution in DMSO
  • Equilibrate the this compound powder vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 284.26 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.84 mg of this compound in 1 mL of DMSO.

  • Vortex briefly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Protocol for Preparation of Working Solutions

Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[1]

  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or buffer. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Ensure the final concentration of DMSO in the working solution is not cytotoxic to the cells being used. Typically, DMSO concentrations should be kept below 0.5%.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -20°C or -80°C (Protected from light) aliquot->store_stock thaw Thaw one aliquot of stock solution store_stock->thaw For each experiment dilute Dilute in pre-warmed cell culture medium/buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

Application Protocols for In Vitro Assays

The following are example protocols for common in vitro assays where this compound solutions are utilized.

NF-κB Reporter Assay

This compound has been shown to inhibit the NF-κB signaling pathway. This can be assessed using a luciferase reporter assay.

Table 2: Example Concentrations for NF-κB Reporter Assay

ParameterValue
Cell LineRAW 264.7 macrophages with NF-κB luciferase reporter
This compound Concentrations1, 5, 10, 20 µM
StimulantLipopolysaccharide (LPS), 1 µg/mL
Incubation Time18-24 hours

Protocol:

  • Seed RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct in a 96-well plate.

  • Allow cells to adhere overnight.

  • Prepare fresh working solutions of this compound in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL).

  • Incubate for 18-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

Western Blot Analysis of MAPK Pathway

This compound can modulate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

Table 3: Example Conditions for MAPK Western Blot

ParameterValue
Cell LineRAW 264.7 macrophages
This compound Concentrations5, 10, 20 µM
StimulantLipopolysaccharide (LPS), 1 µg/mL
Incubation Time30 minutes
Primary AntibodiesPhospho-p38, phospho-ERK1/2, phospho-JNK

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat with this compound working solutions for 1 hour.

  • Stimulate with LPS for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total MAPK proteins.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Necroptosis Assay

This compound has been observed to induce necroptosis in certain cancer cell lines.

Table 4: Example Parameters for Necroptosis Assay

ParameterValue
Cell LineAGS human gastric cancer cells
This compound Concentrations20, 40, 80 µM
Incubation Time24 hours
Detection MethodAnnexin V/Propidium Iodide (PI) staining followed by flow cytometry

Protocol:

  • Seed AGS cells in a 6-well plate.

  • Treat cells with this compound working solutions for 24 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the cell populations (viable, apoptotic, necrotic/necroptotic) by flow cytometry. Necroptotic cells will be Annexin V and PI positive.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the signaling pathways known to be affected by this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors CellularResponse Cellular Response TranscriptionFactors->CellularResponse This compound This compound This compound->p38 This compound->ERK This compound->JNK

Caption: this compound modulates the MAPK signaling pathway.

Necroptosis_Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Caption: this compound induces necroptosis via the RIPK1/RIPK3/MLKL pathway.

Stability and Storage Summary

Proper storage of this compound and its solutions is paramount to ensure experimental reproducibility.

Table 5: Storage and Stability Recommendations

SubstanceStorage TemperatureDurationSpecial InstructionsReference
This compound (solid)-20°C≥ 4 yearsProtect from light[1]
This compound in DMSO (stock solution)-20°C1 monthProtect from light, avoid repeated freeze-thaw cycles[2]
This compound in DMSO (stock solution)-80°C6 monthsProtect from light, avoid repeated freeze-thaw cycles[2]
This compound in aqueous buffer/media (working solution)Room Temperature or 37°C< 1 dayPrepare fresh before each use[1]

Conclusion

These application notes provide a comprehensive guide for the preparation of stable this compound solutions for in vitro experiments. By following these protocols and recommendations, researchers can ensure the integrity of their experimental compound and obtain more reliable and reproducible results. Always refer to the specific product information sheet for the this compound source you are using for any lot-specific details.

References

Prunetin's Therapeutic Potential: In Vivo Efficacy in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Prunetin, a naturally occurring O-methylated isoflavone, has demonstrated significant therapeutic efficacy in various rat models of human diseases. These studies highlight its potential as a cardioprotective, nephroprotective, and anti-cancer agent. This document provides a detailed overview of the in vivo efficacy studies of this compound, presenting key quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the key quantitative findings from in vivo studies of this compound in different rat models.

Table 1: Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction

ParameterControl Group (Isoproterenol-induced)This compound (20 mg/kg) + Isoproterenol% Change with this compound
Serum CK-MB (U/L)185.4 ± 12.3112.7 ± 8.9↓ 39.2%
Serum LDH (U/L)450.2 ± 25.1289.6 ± 18.7↓ 35.7%
Myocardial TBARS (nmol/mg protein)3.8 ± 0.42.1 ± 0.3↓ 44.7%
Myocardial SOD (U/mg protein)25.6 ± 2.142.3 ± 3.5↑ 65.2%
Myocardial CAT (U/mg protein)18.9 ± 1.730.1 ± 2.5↑ 59.3%
Myocardial GPx (U/mg protein)15.2 ± 1.325.8 ± 2.1↑ 69.7%

Data are presented as mean ± SD. TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Data extrapolated from a study on isoproterenol-induced myocardial infarction in Wistar rats.[1][2]

Table 2: Nephroprotective Effects of this compound in a Rat Model of Diabetic Nephropathy

ParameterDiabetic Control Group (Streptozotocin-induced)This compound (80 mg/kg) + Streptozotocin% Change with this compound
Blood Glucose (mg/dL)285.7 ± 15.2135.4 ± 9.8↓ 52.6%
HbA1c (%)9.8 ± 0.76.2 ± 0.4↓ 36.7%
Blood Urea (mg/dL)85.4 ± 6.342.1 ± 3.9↓ 50.7%
Serum Creatinine (mg/dL)2.1 ± 0.21.1 ± 0.1↓ 47.6%
Urine Albumin (mg/24h)35.6 ± 3.118.9 ± 2.2↓ 46.9%

Data are presented as mean ± SD. HbA1c: Glycated Hemoglobin. Data extrapolated from a study on streptozotocin-induced diabetic nephropathy in rats.[3][4][5]

Table 3: Anti-Cancer Effects of this compound in a Rat Model of Hepatocellular Carcinoma

ParameterDEN-induced Control GroupThis compound (100 µM/kg) + DEN% Change with this compound
Liver Tumor Nodules (number)15.4 ± 2.16.8 ± 1.2↓ 55.8%
Liver Tumor Volume (mm³)125.6 ± 10.855.2 ± 7.5↓ 56.1%
Hepatic Bcl-2 Expression (relative units)1.8 ± 0.20.9 ± 0.1↓ 50.0%
Hepatic Bax Expression (relative units)0.6 ± 0.081.3 ± 0.15↑ 116.7%
Hepatic Caspase-3 Activity (relative units)1.2 ± 0.152.5 ± 0.2↑ 108.3%

Data are presented as mean ± SD. DEN: Diethylnitrosamine; Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein. Data extrapolated from studies on diethylnitrosamine-induced hepatocellular carcinoma in Wistar rats.[6][7][8][9][10]

Experimental Protocols

1. Induction of Myocardial Infarction and this compound Treatment

  • Animal Model: Male Wistar rats (180-220 g).

  • Disease Induction: Myocardial infarction is induced by subcutaneous injection of isoproterenol (85 mg/kg body weight) on two consecutive days.[1][2]

  • This compound Administration: this compound is administered orally at a dose of 20 mg/kg body weight daily for 19 consecutive days prior to the induction of myocardial infarction.[1][2]

  • Control Groups:

    • Normal Control: Rats receive the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) only.

    • Isoproterenol Control: Rats receive the vehicle for 19 days followed by isoproterenol injections.

  • Efficacy Evaluation: 24 hours after the last isoproterenol injection, blood samples are collected for the analysis of cardiac markers (CK-MB, LDH). The heart tissue is excised for the measurement of oxidative stress markers (TBARS, SOD, CAT, GPx) and histopathological examination.

2. Induction of Diabetic Nephropathy and this compound Treatment

  • Animal Model: Male albino Wistar rats (180-200 g).

  • Disease Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) (45 mg/kg body weight) dissolved in citrate buffer (0.1 M, pH 4.5).[5] Diabetes is confirmed by measuring blood glucose levels after 72 hours.

  • This compound Administration: this compound is administered orally at doses of 20, 40, and 80 mg/kg body weight daily for 28 days, starting after the confirmation of diabetes.[3][5]

  • Control Groups:

    • Normal Control: Rats receive the vehicle only.

    • Diabetic Control: Rats receive STZ injection followed by daily administration of the vehicle.

  • Efficacy Evaluation: Throughout the study, body weight and blood glucose are monitored. At the end of the 28-day treatment period, 24-hour urine is collected to measure albumin excretion. Blood samples are collected to measure HbA1c, blood urea, and serum creatinine. Kidney tissues are collected for histopathological analysis.[3][5]

3. Induction of Hepatocellular Carcinoma and this compound Treatment

  • Animal Model: Male Wistar rats (150-180 g).

  • Disease Induction: Hepatocellular carcinoma is induced by a single intraperitoneal injection of diethylnitrosamine (DEN) (200 mg/kg body weight).

  • This compound Administration: this compound is administered orally at a dose of 100 µM/kg body weight daily for 16 weeks, starting one week after DEN injection.

  • Control Groups:

    • Normal Control: Rats receive the vehicle only.

    • DEN Control: Rats receive a single DEN injection followed by daily administration of the vehicle.

  • Efficacy Evaluation: At the end of the 16-week period, rats are euthanized, and the livers are examined for tumor nodules (number and volume). Liver tissues are collected for histopathological analysis and to determine the expression levels of apoptosis-related proteins (Bcl-2, Bax, caspase-3) by methods such as Western blotting or immunohistochemistry.[6][7][8][9][10]

Mandatory Visualizations

Signaling Pathways

Prunetin_NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF_kB_active->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Prunetin_Apoptosis_Signaling_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Disease, this compound) Animal_Acclimatization->Group_Allocation Prunetin_Pretreatment This compound/Vehicle Administration (e.g., Oral Gavage) Group_Allocation->Prunetin_Pretreatment Disease_Induction Disease Induction (e.g., Chemical Injection) Prunetin_Pretreatment->Disease_Induction Treatment_Period Continued this compound/Vehicle Administration Disease_Induction->Treatment_Period Efficacy_Evaluation Efficacy Evaluation Treatment_Period->Efficacy_Evaluation Biochemical_Analysis Biochemical Analysis (Blood, Serum, Plasma) Efficacy_Evaluation->Biochemical_Analysis Tissue_Analysis Tissue Analysis (Histopathology, Western Blot) Efficacy_Evaluation->Tissue_Analysis

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prunetin Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Prunetin in cell-based assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This compound, an O-methylated isoflavone, exhibits poor aqueous solubility, which can lead to challenges in experimental setup and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer or cell culture medium. What should I do?

A1: this compound is sparingly soluble in aqueous solutions.[1] Direct dissolution in buffers or media is not recommended. The standard procedure is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound. Here are several troubleshooting steps:

  • Ensure Rapid Dispersion: Add the this compound stock solution dropwise into the vortexing or swirling culture medium.[2] This promotes rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

  • Maintain Temperature: Ensure both the this compound stock solution and the cell culture medium are at the same temperature, typically 37°C, before mixing.[2]

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cellular toxicity, generally below 0.5%.[3] However, a certain concentration is necessary to maintain solubility. You may need to optimize the final DMSO concentration for your specific cell line and experimental conditions.

  • Prepare Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of medium, consider making an intermediate dilution in a smaller volume of medium first.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in the cell culture medium.[3] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for your highest this compound concentration) to assess any potential cytotoxic effects of the solvent itself.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents can be used. This compound is also soluble in dimethylformamide (DMF), methanol, and ethanol.[1][5] However, the cytotoxicity of these solvents should also be evaluated for your specific cell line. For sensitive applications or when avoiding organic solvents is desired, using solubility enhancers like cyclodextrins is a viable alternative.

Q5: My this compound solution appears to lose activity over time in my experiment. What could be the cause?

A5: The apparent loss of activity could be due to several factors related to its hydrophobicity:

  • Precipitation Over Time: Even if not immediately visible, this compound may be slowly precipitating out of the medium during incubation.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.

  • Binding to Serum Proteins: If you are using a serum-containing medium, this compound may bind to proteins like albumin, reducing its bioavailability to the cells.

To mitigate these effects, consider using low-binding plasticware and optimizing the serum concentration in your medium if experimentally feasible.

Quantitative Data: this compound Solubility

The solubility of this compound in various solvents is summarized in the table below. This data is compiled from multiple sources and should be used as a guideline. It is recommended to perform your own solubility tests for your specific experimental conditions.

SolventSolubility (mg/mL)Notes
DMSO (Dimethyl Sulfoxide) ~10[1][6]A common solvent for creating high-concentration stock solutions.
DMF (Dimethylformamide) ~10[1][6]Another suitable organic solvent for stock solutions.
Methanol Soluble[5]One source reports solubility as high as 30 mg/mL, but this may not be representative under all conditions.
Ethanol Soluble[5]Quantitative data is not consistently available.
1:3 DMSO:PBS (pH 7.2) ~0.25[1][6]Demonstrates the significant drop in solubility in a partially aqueous solution.
Aqueous Buffers Sparingly soluble[1]Direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Standard Dissolution using DMSO

This protocol outlines the standard method for preparing a this compound stock solution and diluting it for use in cell-based assays.

  • Preparation of a High-Concentration Stock Solution: a. Weigh the desired amount of this compound powder into a sterile, conical tube. b. Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution. d. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C). c. To prepare the final working concentration, serially dilute the stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. d. Add the this compound stock to the medium while vortexing or swirling to ensure rapid and uniform mixing. e. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Improving Aqueous Solubility with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an aqueous solution of this compound using a solubility enhancer, which can be beneficial for experiments where organic solvents are a concern.

  • Prepare the HP-β-CD Solution: a. Dissolve a known concentration of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution in PBS). b. Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation of this compound: a. Add this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and may require empirical determination. b. Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Separation and Sterilization: a. After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound. b. Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Determination of this compound Concentration: a. The final concentration of solubilized this compound in the solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.

  • Use in Experiments: a. The resulting this compound-cyclodextrin complex solution can be used directly in experiments or further diluted in the aqueous buffer.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_0 Initial Assessment cluster_1 Standard Protocol cluster_2 Troubleshooting & Advanced Methods cluster_3 Final Application start Start: this compound Powder solubility_check Is this compound soluble in the desired aqueous buffer? start->solubility_check dissolve_dmso Dissolve in 100% DMSO to create a stock solution solubility_check->dissolve_dmso No cell_assay Proceed with cell-based assay solubility_check->cell_assay Yes dilute_media Dilute stock solution into cell culture medium dissolve_dmso->dilute_media precipitation_check Does precipitation occur? dilute_media->precipitation_check optimize_dilution Optimize dilution technique (e.g., dropwise addition, temperature control) precipitation_check->optimize_dilution Yes precipitation_check->cell_assay No optimize_dilution->precipitation_check cyclodextrin Use solubility enhancers (e.g., HP-β-CD) optimize_dilution->cyclodextrin other_solvents Test alternative organic solvents (e.g., Ethanol, DMF) optimize_dilution->other_solvents cyclodextrin->cell_assay other_solvents->cell_assay vehicle_control Include vehicle control cell_assay->vehicle_control

Caption: Workflow for solubilizing this compound for cell-based assays.

This compound Signaling Pathway Interactions

G cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_output Cellular Response This compound This compound PI3K PI3K This compound->PI3K Raf Raf This compound->Raf IKK IKK This compound->IKK Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inflammation Inflammation NFκB->Inflammation

References

Prunetin stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the stability of prunetin in DMSO and aqueous solutions based on available scientific literature for isoflavones and general chemical stability principles. Specific quantitative data for this compound is limited. Researchers should always perform their own stability assessments for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. This compound is readily soluble in DMSO.

Q2: How should I store this compound powder and its DMSO stock solution?

A2: this compound powder should be stored at -20°C for long-term stability. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, DMSO stock solutions are generally stable for several months.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. This compound has limited aqueous solubility and is susceptible to degradation in aqueous environments, especially at neutral to alkaline pH. If you must prepare aqueous dilutions, they should be made fresh daily from a DMSO stock solution.

Q4: What factors can affect the stability of this compound in my experiments?

A4: The stability of this compound can be influenced by several factors, including:

  • pH: Isoflavones like this compound are generally more stable in acidic conditions and degrade more rapidly at neutral and alkaline pH.

  • Temperature: Higher temperatures accelerate the degradation of this compound.

  • Light: Exposure to UV and visible light can cause photodegradation. Solutions should be protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q5: I see precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?

A5: This is a common issue known as "solvent-shifting" precipitation. To troubleshoot this, you can:

  • Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final aqueous medium.

  • Optimize the final DMSO concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility, typically below 0.5% (v/v) in cell-based assays to avoid solvent toxicity.

  • Use a gentle mixing method: Add the DMSO stock to the aqueous medium dropwise while gently vortexing or swirling to facilitate dispersion.

  • Pre-warm the aqueous medium: Having the aqueous medium at the experimental temperature (e.g., 37°C) can sometimes improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh DMSO stock solution from powder. Aliquot and store properly at -20°C or -80°C, protected from light.

    • Prepare Fresh Working Solutions: Always prepare aqueous working solutions fresh from the DMSO stock immediately before each experiment. Do not store aqueous dilutions.

    • Control Experimental Conditions: Ensure consistent pH, temperature, and light exposure across all experiments.

Issue 2: Loss of this compound activity over the course of a long-term experiment.
  • Possible Cause: Instability of this compound in the aqueous experimental medium over time.

  • Troubleshooting Steps:

    • Conduct a Time-Course Stability Study: Analyze the concentration of this compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, light, etc.).

    • Replenish this compound: If significant degradation is observed, consider replenishing the this compound-containing medium at regular intervals during the experiment.

    • Optimize Medium Composition: If possible, adjust the pH of the medium to a more acidic range where this compound may be more stable, ensuring it is still compatible with your experimental system.

Data on Isoflavone Stability (as a proxy for this compound)

Since specific quantitative stability data for this compound is scarce, the following table summarizes general stability trends observed for structurally similar isoflavones like genistein and daidzein. This data should be used as a general guide only.

ConditionSolvent/MatrixGeneral Trend for Isoflavones
pH Aqueous BuffersMore stable at acidic pH (<6). Degradation rate increases significantly at neutral and alkaline pH (>7).
Temperature Aqueous SolutionsDegradation follows first-order kinetics and increases with temperature.
Light Aqueous SolutionsSusceptible to photodegradation under UV and sunlight exposure.
Storage DMSOGenerally stable for months at -20°C or -80°C when protected from light and moisture.
Storage Aqueous BuffersNot recommended for storage. Prepare fresh daily.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Dissolve in an appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in amber vials or tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Aqueous Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution in your desired aqueous buffer or cell culture medium to reach the final concentration of 10 µM.

    • Ensure the final concentration of DMSO is compatible with your assay (typically <0.5% v/v).

    • Use the freshly prepared working solution immediately.

Protocol 2: General Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a validated stability-indicating HPLC method.

  • Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.

    • Photodegradation: Expose the test solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_solution Prepare this compound Solution (1 mg/mL) start->prep_solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) prep_solution->oxidation Expose to thermal Thermal Degradation (60°C) prep_solution->thermal Expose to photo Photodegradation (UV light) prep_solution->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Precipitation cluster_solutions Potential Solutions issue Issue: Precipitation upon diluting DMSO stock into aqueous medium sol1 Decrease final This compound concentration issue->sol1 Try first sol2 Optimize final DMSO concentration (<0.5%) issue->sol2 Also consider sol3 Slow, dropwise addition with gentle mixing issue->sol3 Improve technique sol4 Pre-warm the aqueous medium issue->sol4 If applicable

Caption: Troubleshooting guide for this compound precipitation.

Technical Support Center: Optimizing Prunetin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Prunetin dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Establishing a starting dose for this compound depends on the animal model and the therapeutic area of investigation. Based on published literature, here are some reported oral dosages that can serve as a starting point for your study design:

Animal ModelTherapeutic AreaReported Oral DosageReference
Swiss Albino MiceLung Cancer30 mg/kg body weight daily[1][2]
Wistar RatsLiver Cancer100 µM/kg body weight daily[1]
Wistar RatsMyocardial Infarction20 mg/kg body weight daily[3]
Wistar RatsDiabetic Nephropathy20, 40, and 80 mg/kg body weight daily[4]
Spontaneously Hypertensive RatsHypertension25 mg/kg body weight (single dose)[5]

Note: The 100 µM/kg dosage in Wistar rats for liver cancer will require conversion to mg/kg based on the molecular weight of this compound (284.26 g/mol ).

Q2: How should I prepare this compound for oral administration in animals?

A2: this compound has limited aqueous solubility.[6] For oral gavage, it is commonly dissolved in a vehicle such as corn oil.[2] It is crucial to ensure a homogenous suspension or solution for accurate dosing. Sonication may be required to aid dissolution. Always prepare fresh solutions daily to ensure stability.

Q3: What is the bioavailability of this compound in animals?

A3: There is limited publicly available data on the absolute bioavailability and specific pharmacokinetic parameters (Cmax, Tmax) of this compound in animal models. One review mentions a high intestinal absorption of 95.5%, but the specific animal model and experimental conditions were not detailed.[6]

For context, other O-methylated isoflavones and related compounds have shown variable bioavailability in rodents. For example, the isoflavone Biochanin A, which is structurally similar to this compound, has a poor bioavailability of less than 4% in rats.[7] In contrast, another isoflavone, genistein, has an absolute bioavailability of its aglycone form of around 23.4% in mice.[8] Given this variability, it is highly recommended to conduct a pilot pharmacokinetic study in your specific animal model to determine the bioavailability and key pharmacokinetic parameters of your this compound formulation.

Pharmacokinetic Parameters of Structurally Related Isoflavones (for reference)

CompoundAnimal ModelDoseCmaxTmaxAbsolute Bioavailability (%)Reference
Biochanin ASprague-Dawley Rats5 mg/kg (oral)Not ReportedNot Reported< 4[7]
GenisteinFVB Mice20 mg/kg (oral)Not ReportedNot Reported23.4 (aglycone)[8]
GenisteinBALB/c Mice1.2 mg/kg (oral)Not ReportedNot Reported9-14 (aglycone)[9]
PuerarinFemale Rats5 mg/kg (oral)140-230 µg/L~1 h~7[10]

Troubleshooting Guides

Problem: High variability in experimental results between animals.

Possible Causes & Solutions:

  • Inconsistent Dosing:

    • Solution: Ensure the this compound formulation is homogenous. Vortex or sonicate the solution before each administration. Use precise oral gavage techniques to deliver the correct volume.

  • Variable Absorption:

    • Solution: Fasting animals overnight before oral dosing can help reduce variability in gastric emptying and absorption. Be consistent with the fasting period across all animals.

  • Metabolism Differences:

    • Solution: Animal age, sex, and health status can influence metabolism. Use animals of the same age and sex and ensure they are healthy and acclimated to the facility before starting the experiment.

  • Vehicle Effects:

    • Solution: The vehicle used to dissolve this compound can impact its absorption. If you are observing unexpected effects, consider trying an alternative vehicle. Always include a vehicle-only control group in your study.

Problem: Lack of a clear dose-response relationship.

Possible Causes & Solutions:

  • Inappropriate Dose Range:

    • Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold). Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window.

  • Saturation of Absorption or Metabolism:

    • Solution: At higher doses, the mechanisms responsible for absorption or metabolism may become saturated, leading to a non-linear dose-response. A pharmacokinetic study can help determine if this is occurring.

  • Compound Stability:

    • Solution: Ensure the this compound formulation is stable throughout the course of the experiment. Prepare fresh solutions as needed and store them appropriately.

Experimental Protocols

Protocol 1: Pilot Dose-Ranging Study for an Anti-Inflammatory Effect in Mice

This protocol provides a general framework. Specifics should be adapted based on the experimental model.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (e.g., corn oil)

    • Group 2: Low-dose this compound (e.g., 10 mg/kg)

    • Group 3: Mid-dose this compound (e.g., 30 mg/kg)

    • Group 4: High-dose this compound (e.g., 90 mg/kg)

    • Group 5: Positive control (e.g., a known anti-inflammatory drug)

  • This compound Administration:

    • Prepare this compound in corn oil.

    • Administer the assigned treatment daily via oral gavage for 7 days.

  • Induction of Inflammation:

    • On day 7, induce inflammation using a standard model (e.g., intraperitoneal injection of lipopolysaccharide (LPS) at 10 mg/kg).

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 6 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

    • Collect relevant tissues for histological analysis or molecular assays.

  • Analysis:

    • Measure plasma cytokine levels using ELISA.

    • Analyze tissue samples for inflammatory markers.

    • Evaluate the dose-dependent effect of this compound on the inflammatory response.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to prevent the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes initiates PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTOR inhibits Experimental_Workflow start Start: Define Research Question lit_review Literature Review: - Similar compounds - Reported doses start->lit_review pilot_pk Pilot Pharmacokinetic Study (Optional but Recommended) lit_review->pilot_pk dose_ranging Dose-Ranging Toxicity Study lit_review->dose_ranging pilot_pk->dose_ranging efficacy_study Definitive Efficacy Study dose_ranging->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end Conclusion data_analysis->end

References

Prunetin Technical Support Center: Troubleshooting Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing experimental artifacts when working with Prunetin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound for in vitro experiments?

A1: this compound is sparingly soluble in aqueous buffers. The recommended method is to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and for sensitive primary cells, not exceeding 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q2: How should this compound stock solutions be stored to ensure stability?

A2: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C and protected from light. For shorter-term storage (up to 1 month), -20°C with light protection is suitable.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: Does this compound interfere with common bioassays?

A3: Yes, this compound, like other isoflavones, has the potential to interfere with certain assays. It has been shown to inhibit firefly luciferase, which can lead to false positives or negatives in reporter gene assays using this enzyme.[4] Additionally, due to its phenolic structure, this compound may exhibit autofluorescence, potentially interfering with fluorescence-based assays.[5][6] It is crucial to include appropriate controls to account for these potential artifacts.

Q4: What are the known off-target effects of this compound?

A4: While this compound is known to inhibit aldehyde dehydrogenase and modulate signaling pathways like NF-κB and PI3K/Akt, researchers should be aware of potential off-target effects. Like other kinase inhibitors, it could retroactively affect upstream components of a signaling cascade.[7] As a phytoestrogen, it may also interact with estrogen receptors.[8] Thorough validation of experimental findings with multiple approaches is recommended.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed precipitation after diluting my this compound DMSO stock solution into the cell culture medium. How can I prevent this?

A: This is a common issue due to the low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible while maintaining this compound solubility. A final concentration of 0.1% is generally well-tolerated by most cell lines.[2]

    • Pre-warm Media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.

    • Sonication: For preparing working solutions, brief sonication can help in dissolving the compound.[2] However, be cautious as this may not be suitable for direct application to cells.

    • Solubility Enhancers: For in vivo studies or specific in vitro assays, consider using solubility enhancers like SBE-β-CD.[3]

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)

Q: My MTT assay results with this compound are variable and not reproducible. What could be the cause?

A: Inconsistent results in MTT assays can stem from several factors related to the compound's properties and the assay itself.

  • Troubleshooting Steps:

    • Compound Precipitation: As mentioned in Issue 1, precipitation can lead to inconsistent concentrations of the active compound across wells. Visually inspect your plates for any signs of precipitation before and after treatment.

    • Interference with MTT Reduction: Although not specifically reported for this compound, some compounds can directly interfere with the MTT reduction process by cellular dehydrogenases. Include a cell-free control where you add this compound to the MTT reagent and media to check for any direct chemical reaction.

    • DMSO Control: Ensure you have a vehicle control (media with the same final concentration of DMSO as your treated wells) for every experiment. High concentrations of DMSO can be toxic to cells and affect metabolic activity.[2]

    • Phenol Red and Serum Interference: Phenol red and serum in the culture medium can sometimes interfere with colorimetric assays.[9] If you suspect interference, perform the final MTT incubation in serum-free and phenol red-free media.

    • Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Gently shake the plate on an orbital shaker for at least 15 minutes after adding the solubilization buffer.[9]

Issue 3: Unexpected Results in Fluorescence-Based Assays

Q: I am observing high background fluorescence in my fluorescence microscopy/plate reader assay when using this compound. How can I address this?

A: this compound, being an isoflavone, has intrinsic fluorescence (autofluorescence) that can interfere with assays that use fluorescent readouts, especially in the blue and green spectra.[5][6][10]

  • Troubleshooting Steps:

    • Spectral Analysis: Determine the excitation and emission spectra of this compound under your experimental conditions (e.g., in your assay buffer or media). This will help you choose fluorescent dyes and filters that do not overlap with this compound's autofluorescence.

    • Compound-Only Control: Include wells containing only this compound in the assay medium (without cells or other reagents) to quantify its background fluorescence. This value can then be subtracted from your experimental readings.

    • Use Red-Shifted Dyes: Whenever possible, opt for fluorescent probes that excite and emit at longer wavelengths (red or far-red), as natural product autofluorescence is often weaker in this region of the spectrum.

    • Alternative Assays: If autofluorescence is a significant and unavoidable issue, consider using a non-fluorescent detection method, such as a colorimetric or luminescent assay (while being mindful of potential interference with those as well).

Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
DMSO~100 mg/mL (requires ultrasonic)[3]
DMF~10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Table 2: Reported IC₅₀ Values of this compound

Cell Line/EnzymeAssayIC₅₀ ValueReference
Hamster Liver ALDH2Enzyme Inhibition0.45 µM[1]
MCF-7 (Breast Cancer)Proliferation0.01 - 50 µM (range of activity)[8]
MG-63 (Osteosarcoma)Apoptosis Induction20 and 25 µM (effective concentrations)[8]
RT-4 (Bladder Cancer)Apoptosis Induction21.11 and 42.22 µg/mL (effective concentrations)[8]
AGS (Gastric Cancer)Cytotoxicity0 - 100 µM (range of activity)[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing this compound.

    • Add 100 µL of a 1:10 dilution of the 5 mg/mL MTT stock in serum-free medium to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[12]

Troubleshooting for this Protocol:

  • Precipitation: If you observe precipitation upon adding this compound to the medium, try a lower starting concentration or a slightly higher final DMSO concentration (while ensuring it's not toxic to your cells).

  • High Background: If the blank wells (media, MTT, and solvent only) have high absorbance, this could indicate contamination or issues with the MTT solution.

  • Inconsistent Readings: Ensure even cell seeding and complete formazan dissolution to minimize variability.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of NF-κB p65 in response to an inflammatory stimulus (e.g., LPS).

Materials:

  • This compound

  • DMSO

  • 6-well plates

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin).

Troubleshooting for this Protocol:

  • Weak or No Signal: Ensure efficient protein extraction and transfer. Optimize antibody concentrations and incubation times. Check the activity of the LPS.

  • High Background: Ensure adequate blocking and washing steps. Use high-quality antibodies.

  • Inconsistent Loading: Accurate protein quantification is crucial. Always normalize to a loading control.

Visualizations

G This compound Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Analysis prep_compound Prepare this compound Stock (e.g., 100 mM in DMSO) treat_cells Treat Cells with this compound (and vehicle control) prep_compound->treat_cells prep_cells Seed Cells in Plate (24h incubation) prep_cells->treat_cells incubation Incubate for Desired Duration treat_cells->incubation assay_readout Perform Assay (e.g., MTT, Western Blot) incubation->assay_readout data_collection Collect Data (e.g., Absorbance, Imaging) assay_readout->data_collection data_analysis Analyze Data (Normalize to control) data_collection->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A generalized workflow for conducting cell-based assays with this compound.

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.[13]

G This compound's Effect on the PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[14][15]

References

Technical Support Center: Overcoming Poor Bioavailability of Prunetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor in vivo bioavailability of Prunetin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound, like many flavonoids, is primarily due to two factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in gastrointestinal fluids, which is a rate-limiting step for its absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes rapid and extensive phase II metabolism, primarily in the intestines and liver.[3][4] The main metabolic pathways are glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs), which convert this compound into more water-soluble conjugates that are quickly eliminated from the body.[3][4][5]

Q2: What are the primary metabolites of this compound observed in vivo?

A2: In vivo, this compound is mainly metabolized into this compound-5-O-glucuronide and this compound-4'-O-glucuronide.[6] Human liver and intestinal microsomes efficiently produce these metabolites, with intestinal microsomes showing a significantly higher rate of glucuronidation than liver microsomes.[6] Specifically, UGT1A7, UGT1A8, and 1A9 are mainly responsible for forming this compound-5-O-glucuronide, while UGT1A1, UGT1A8, and UGT1A10 primarily form this compound-4'-O-glucuronide.[6]

Q3: What are the most promising strategies to enhance this compound's bioavailability?

A3: Several strategies are being explored to overcome this compound's poor bioavailability. These can be broadly categorized as:

  • Pharmaceutical Technologies: Encapsulating this compound in advanced drug delivery systems can improve its solubility, protect it from metabolic degradation, and control its release.[1][7] Promising approaches include polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and micelles.[7][8][9]

  • Chemical Modification (Prodrugs): Modifying the chemical structure of this compound can improve its physicochemical properties. For example, creating a phosphate derivative, such as this compound 4′-O-phosphate, has been shown to increase water solubility.[10] Glycosylation is another potential strategy to enhance solubility and absorption.[11]

  • Use of Absorption Enhancers: Co-administration with compounds that can enhance intestinal permeability or inhibit metabolic enzymes can improve bioavailability.[1]

Troubleshooting Guides

Q1: My in vivo pharmacokinetic study shows undetectable or extremely low plasma levels of free this compound. What went wrong?

A1: This is a common issue. Consider the following possibilities:

  • Extensive Metabolism: You are likely observing the rapid conversion of this compound to its glucuronidated and sulfated metabolites. Your analytical method must be able to quantify not only the parent this compound but also its major metabolites.[3][6]

  • Insufficient Dose: Due to its low absorption and rapid clearance, the administered dose may be too low to achieve detectable plasma concentrations of the free form.

  • Analytical Method Sensitivity: Your method for plasma sample analysis (e.g., HPLC, UPLC-MS/MS) may lack the required sensitivity. Ensure the limit of quantification (LOQ) is sufficiently low.[12]

  • Sample Handling: Flavonoids can be unstable. Ensure proper collection (e.g., using EDTA tubes), processing, and storage (-80°C) of plasma samples to prevent degradation.

Q2: I'm developing a this compound nanoformulation, but the encapsulation efficiency is low.

A2: Low encapsulation efficiency (EE) can be due to several factors related to the formulation process:

  • Drug-Carrier Incompatibility: The physicochemical properties of this compound may not be optimal for the selected carrier. For a lipophilic drug like this compound, lipid-based nanoparticles (SLNs, NLCs) or hydrophobic polymers are often suitable.[7]

  • Solvent Selection: In solvent evaporation or nanoprecipitation methods, this compound's solubility in the organic phase versus its partitioning into the aqueous phase is critical. Ensure this compound is fully dissolved in the organic solvent before nanoparticle formation.

  • Process Parameters: Parameters such as homogenization speed, sonication time, temperature, and evaporation rate can significantly impact EE. These may need to be systematically optimized.

  • Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug crystallization or failure to be incorporated into the nanoparticle matrix. Try reducing the initial amount of this compound.

Q3: My this compound formulation shows improved solubility in vitro, but this does not translate to improved bioavailability in vivo. Why?

A3: This "in vitro-in vivo disconnect" can occur for several reasons:

  • Permeability vs. Solubility Trade-off: Some solubilizing agents, like cyclodextrins or high concentrations of surfactants, can increase solubility but decrease the free fraction of the drug available for permeation across the intestinal wall, thus hindering overall absorption.[13]

  • Failure to Overcome Metabolism: While your formulation may have improved solubility, it may not be protecting this compound from extensive first-pass metabolism in the gut wall and liver.[4][6] A successful formulation must address both solubility and metabolic stability.

  • Instability in GI Tract: The formulation might not be stable in the harsh environment of the stomach and intestine (e.g., pH changes, enzymatic degradation), leading to premature release of the drug in a non-absorbable form.

Data Presentation

Table 1: In Vitro Glucuronidation Rates of this compound

Microsome SourceSubstrate Conc.MetaboliteFormation Rate (nmol/min/mg protein)Reference
Human Liver40 µMThis compound-5-O-glucuronide (Metabolite 1)0.073 ± 0.001[6]
Human Liver40 µMThis compound-4'-O-glucuronide (Metabolite 2)0.030 ± 0.001[6]
Human Jejunum40 µMThis compound-5-O-glucuronide (Metabolite 1)~0.010 ± 0.001[6]
Human Jejunum40 µMThis compound-4'-O-glucuronide (Metabolite 2)2.20 ± 0.10[6]
Human Ileum40 µMThis compound-4'-O-glucuronide (Metabolite 2)1.99 ± 0.10[6]

This table highlights the significantly higher rate of this compound glucuronidation in the intestine compared to the liver, underscoring the importance of the gut in its first-pass metabolism.[6]

Table 2: Overview of Bioavailability Enhancement Strategies

StrategyTechniqueMechanism of ActionPotential Advantages
Pharmaceutical Technology Polymeric NanoparticlesImproves solubility; Protects from degradation; Controlled release.[7][8]High stability; Tunable release properties.
Lipid-Based Nanocarriers (SLN, NLC)Enhances solubility and lymphatic uptake.[7][14]Biocompatible; Bypasses first-pass metabolism via lymphatics.
Solid DispersionConverts crystalline drug to amorphous state.[9][14]Increases dissolution rate and solubility.
Chemical Modification Prodrugs (e.g., Phosphorylation)Increases aqueous solubility and alters metabolic profile.[10][15]Improved physicochemical properties.
GlycosylationIncreases solubility and may alter absorption pathway.[1][11]Can improve structural stability.[11]
Co-administration Permeability EnhancersModulate tight junctions to increase paracellular transport.[15][16]Can significantly boost absorption.
Enzyme InhibitorsInhibit UGT and SULT enzymes to reduce first-pass metabolism.Increases concentration of parent drug.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Administration:

    • Control Group: Administer this compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage at a specific dose (e.g., 30-50 mg/kg).

    • Test Group: Administer the this compound-enhanced formulation (e.g., nanoformulation) at an equivalent dose.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized or EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated UPLC-MS/MS method.[12]

  • Pharmacokinetic Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.[17]

Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C).

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from ~5-10% B to 95% B over several minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Determine the specific precursor ion → product ion transitions for this compound, its metabolites, and the internal standard.

  • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

prunetin_metabolism cluster_metabolism First-Pass Metabolism This compound Oral this compound gut Intestinal Lumen This compound->gut Ingestion enterocyte Enterocyte (Intestinal Wall) gut->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein UGT UGTs enterocyte->UGT liver Liver portal_vein->liver systemic Systemic Circulation liver->systemic Low Conc. SULT SULTs liver->SULT bioavailability Poor Bioavailability elimination Rapid Elimination (Urine/Bile) metabolites This compound-Glucuronides This compound-Sulfates UGT->metabolites SULT->metabolites metabolites->elimination Excretion

Caption: Metabolic pathway leading to this compound's poor bioavailability.

enhancement_workflow start Problem: Poor this compound Bioavailability cat1 Pharmaceutical Strategies start->cat1 cat2 Chemical Modification start->cat2 goal Goal: Enhanced In Vivo Efficacy sub1a Nanoformulations cat1->sub1a sub1b Solid Dispersions cat1->sub1b sub1c Lipid-Based Systems cat1->sub1c sub2a Prodrug Synthesis cat2->sub2a sub2b Structural Analogues cat2->sub2b eval In Vitro / In Vivo Evaluation (Solubility, Permeability, PK Studies) sub1a->eval sub1b->eval sub1c->eval sub2a->eval sub2b->eval eval->goal

Caption: Logical workflow for enhancing this compound's bioavailability.

prunetin_signaling LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Inflammation Inflammatory Mediators (TNF-α, IL-6, IL-1β) MAPK->Inflammation promotes transcription NFkB->Inflammation promotes transcription This compound This compound or Enhanced Formulation This compound->MAPK inhibits This compound->NFkB inhibits

Caption: this compound's anti-inflammatory signaling pathway inhibition.

References

Technical Support Center: Preventing Prunetin Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining accurate and reproducible experimental results. This technical support center provides guidance on preventing the degradation of Prunetin during storage, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for storing solid this compound?

A1: Solid this compound should be stored in a well-sealed container, protected from light, at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]

Q2: I've dissolved this compound in an aqueous buffer for my experiment. How long can I store this solution?

A2: It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment. Aqueous solutions, especially at neutral or alkaline pH, are not recommended for storage for more than one day due to the potential for rapid degradation.[1]

Q3: My this compound solution has turned a slight yellow color. What does this indicate?

A3: A color change in your this compound solution may indicate degradation, particularly due to oxidation or photodegradation. Phenolic compounds, like this compound, are susceptible to forming colored quinone-type products upon oxidation. It is crucial to protect solutions from light and to use degassed solvents to minimize oxidation.

Q4: I'm observing precipitation in my this compound solution. What could be the cause and how can I prevent it?

A4: this compound has low solubility in aqueous buffers.[1] Precipitation can occur if the concentration exceeds its solubility limit in the chosen solvent system. To improve solubility, a stock solution can be prepared in an organic solvent such as DMSO or dimethylformamide (DMF) and then diluted with the aqueous buffer of choice.[1] When diluting, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Q5: What are the primary pathways through which this compound might degrade?

A5: Based on the structure of this compound and the known degradation pathways of similar isoflavones, the primary degradation routes are likely to be:

  • Hydrolysis: Cleavage of the 7-methoxy ether bond, particularly under acidic or basic conditions, would yield genistein.

  • Oxidation: The phenolic hydroxyl groups on the A and B rings are susceptible to oxidation, which can lead to the formation of quinone-like structures and further degradation products. This can be accelerated by light, heat, and the presence of metal ions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for oxidative reactions and other photochemical transformations.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of Potency in Experiments Degradation of this compound in stock or working solutions.- Prepare fresh solutions for each experiment. - Store solid this compound at -20°C, protected from light. - If a stock solution in an organic solvent must be stored, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.- Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Ensure your HPLC method is stability-indicating, meaning it can separate the parent this compound peak from all potential degradation peaks.
Inconsistent Experimental Results Variability in the stability of this compound solutions between experiments.- Standardize solution preparation methods, including solvent quality, pH, and storage time before use. - Use degassed solvents to minimize oxidation. - Protect all solutions from light by using amber vials or covering them with aluminum foil.
Precipitation Upon Dilution into Aqueous Buffer Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in 100% DMSO or DMF. - Dilute the stock solution into the final aqueous buffer in a stepwise manner with constant mixing. - Avoid preparing aqueous solutions at concentrations above the known solubility limit. The solubility of this compound in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the this compound stock solution with 3% hydrogen peroxide at room temperature for a specified time.

    • Thermal Degradation: Heat the solid this compound and a solution of this compound at a high temperature (e.g., 80°C) for an extended period.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 261 nm) and use a PDA detector to scan for degradation products with different spectral properties.[1]

    • Injection Volume: 10-20 µL.

  • Method Development and Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, mobile phase composition, and pH to achieve baseline separation of all degradation peaks from the this compound peak and from each other.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve this compound from its degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Temperature Light Condition Recommended Duration
SolidN/A-20°CProtected from light≥ 4 years[1]
SolutionDMSO or DMF-20°C to -80°CProtected from lightShort-term (days to weeks); aliquot to avoid freeze-thaw cycles.
Aqueous SolutionAqueous Buffer2-8°CProtected from lightNot recommended for more than one day.[1]
Table 2: Solubility of this compound
Solvent Approximate Solubility
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Visualizations

Prunetin_Degradation_Workflow cluster_storage Storage & Handling cluster_stress Forced Degradation cluster_analysis Analysis Solid Solid this compound (-20°C, Dark) Stock Organic Stock Solution (DMSO/DMF, -20°C) Solid->Stock Dissolution Working Aqueous Working Solution (Freshly Prepared) Stock->Working Dilution Acid Acidic Hydrolysis (e.g., 0.1M HCl, Heat) Working->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, Heat) Working->Base Oxidation Oxidation (e.g., 3% H2O2) Working->Oxidation Thermal Thermal Stress (e.g., 80°C) Working->Thermal Photo Photolytic Stress (UV Light) Working->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS/MS for Identification HPLC->MS Peak Identification NMR NMR for Structure Elucidation MS->NMR Structure Confirmation

Caption: Experimental workflow for this compound degradation studies.

Inferred_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (5,4'-dihydroxy-7-methoxyisoflavone) Genistein Genistein (Demethylation Product) This compound->Genistein Acid/Base (cleavage of 7-methoxy) Ortho_Quinone Ortho-Quinone Derivative (on B-ring) This compound->Ortho_Quinone Oxidizing Agent / Light (oxidation of 4'-OH) Ring_Cleavage Ring Cleavage Products (e.g., Phenolic Acids) Ortho_Quinone->Ring_Cleavage Further Oxidation

Caption: Inferred degradation pathways of this compound.

References

Prunetin Technical Support Center: Troubleshooting Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purity analysis and characterization of Prunetin.

Frequently Asked Questions (FAQs)

1. What is the expected purity of commercially available this compound?

Commercially available this compound is typically advertised with a purity of ≥98.0%[1][2]. However, the actual purity can vary between suppliers and batches. It is crucial to obtain a Certificate of Analysis (CoA) for each specific lot to determine the exact purity and the identity and quantity of any impurities.

2. What are the common impurities found in this compound samples?

Common impurities in this compound can originate from its synthesis or degradation. Since this compound is an O-methylated isoflavone, impurities may include:

  • Starting materials: Residual precursors from synthesis, such as genistein.

  • Byproducts of synthesis: Over-methylated or under-methylated isoflavone analogs.

  • Degradation products: this compound may degrade under certain conditions, such as exposure to strong acids, bases, or oxidative environments[3][4].

  • Residual solvents: Solvents used during the purification process.

  • Inorganic impurities: Trace metals or reagents from the synthetic process.

3. What is the appearance and solubility of this compound?

This compound is typically a powder[2]. Its solubility can be a critical factor in experimental design. While readily soluble in organic solvents like DMSO and methanol, its aqueous solubility is limited, which can pose challenges in certain biological assays and HPLC mobile phase compositions.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape in the HPLC analysis of this compound can lead to inaccurate quantification and reduced resolution.

Observation Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the silica-based C18 column.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups on the column, reducing these secondary interactions. 2. Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
Peak Fronting Column overload or sample solvent being stronger than the mobile phase.1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Match Sample Solvent: Dissolve the this compound standard and samples in the initial mobile phase composition.
Split Peaks Partially blocked column frit, column void, or co-elution with an impurity.1. Filter Samples: Ensure all samples are filtered through a 0.22 µm filter before injection. 2. Reverse-Flush Column: If permitted by the manufacturer, reverse-flush the column to dislodge particulates. 3. Inspect Column: If the problem persists, the column may be damaged and require replacement. 4. Optimize Gradient: Adjust the gradient to improve the separation of this compound from any closely eluting impurities.

Workflow for Troubleshooting HPLC Peak Shape Issues

A flowchart for troubleshooting common HPLC peak shape problems.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous or Unexpected Peaks in the 1H or 13C NMR Spectrum

Extra peaks in the NMR spectrum can indicate the presence of impurities or degradation products.

Observation Potential Cause Troubleshooting Steps
Additional aromatic or methoxy signals Presence of related isoflavone impurities (e.g., genistein, biochanin A, or over-methylated this compound).1. Compare with Reference Spectra: Carefully compare the obtained spectrum with a validated reference spectrum of pure this compound. 2. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the structure of the main compound and identify the structure of the impurities. 3. HPLC-MS Analysis: Use HPLC-MS to separate and identify the components of the sample.
Broadening of hydroxyl peaks Hydrogen exchange with residual water in the NMR solvent.1. Use Dry Solvent: Ensure the use of high-quality, dry deuterated solvents. 2. D2O Exchange: Add a drop of D2O to the NMR tube; the hydroxyl peaks should disappear or significantly broaden, confirming their identity.
Signals from residual solvents Incomplete removal of solvents from the purification process.1. Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with common laboratory solvent charts. 2. Dry the Sample: Dry the sample under high vacuum to remove volatile solvents.
Mass Spectrometry (MS)

Issue: Unexpected m/z Values or Fragmentation Patterns

Deviations from the expected mass and fragmentation can suggest impurities or degradation.

Observation Potential Cause Troubleshooting Steps
Additional parent ions in the full scan spectrum Presence of impurities with different molecular weights.1. Check for Common Impurities: Look for m/z values corresponding to potential impurities like genistein (m/z 270.24) or other related flavonoids. 2. High-Resolution MS: Use high-resolution mass spectrometry to obtain accurate mass measurements and predict the elemental composition of the unknown peaks.
Atypical fragmentation in MS/MS Co-fragmentation of an impurity with this compound or an unexpected degradation product.1. Isolate Parent Ion: Ensure proper isolation of the this compound parent ion (m/z 285.07 [M+H]+ or m/z 283.06 [M-H]-) before fragmentation. 2. Compare with Literature: Compare the obtained fragmentation pattern with published data for this compound. Common fragments include losses of CH3, CO, and retro-Diels-Alder fragments[5][6].

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products and impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Parameters (Typical Ranges)

Parameter Typical Value
Linearity (R2) > 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Experimental Workflow for HPLC Analysis

A typical workflow for the HPLC analysis of this compound.
NMR Spectroscopy Protocol for this compound Characterization

1H and 13C NMR Data for this compound (in DMSO-d6)

Position 13C Chemical Shift (ppm) 1H Chemical Shift (ppm)
2154.28.4 (s, 1H)
3123.5-
4174.8-
4a118.1-
5162.3-
698.56.4 (d, 1H)
7164.1-
892.96.6 (d, 1H)
8a157.8-
1'121.5-
2', 6'130.37.4 (d, 2H)
3', 5'115.26.8 (d, 2H)
4'157.5-
7-OCH355.83.9 (s, 3H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Sample Preparation and Acquisition:

  • Dissolve Sample: Accurately weigh and dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Acquire Spectra: Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Protocol for this compound Identification

Instrumentation and Parameters:

  • Technique: Electrospray Ionization (ESI) coupled with a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Positive and/or negative ion mode.

  • Expected Ions:

    • Positive Mode: [M+H]+ at m/z 285.07

    • Negative Mode: [M-H]- at m/z 283.06

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain characteristic fragment ions.

Expected Fragmentation Pattern:

The fragmentation of this compound will typically involve the loss of a methyl radical (•CH3) from the methoxy group, loss of carbon monoxide (CO), and retro-Diels-Alder (rDA) fragmentation of the C-ring.

This compound Signaling Pathways

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[6][7].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription

This compound's inhibition of the NF-κB signaling pathway.
This compound and the Necroptosis Signaling Pathway

This compound can induce necroptosis in certain cancer cells by activating Receptor-Interacting Protein Kinase 3 (RIPK3), which then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL). Oligomerized MLKL translocates to the plasma membrane, leading to cell death.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death_Receptor Death Receptor (e.g., TNFR1) RIPK1 RIPK1 Death_Receptor->RIPK1 Activates MLKL_oligomer MLKL Oligomer Cell_Death Necroptotic Cell Death MLKL_oligomer->Cell_Death Pore Formation This compound This compound RIPK3 RIPK3 This compound->RIPK3 Activates RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL pMLKL->MLKL_oligomer Oligomerization & Translocation

This compound's role in inducing the necroptosis pathway.

References

Technical Support Center: Cell Viability Assays with Prunetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the poorly soluble isoflavone, Prunetin, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring O-methylated isoflavone, a type of flavonoid found in various plants.[1] It has been studied for a range of therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In cancer research, this compound has been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit key cell proliferation pathways such as PI3K/AKT/mTOR and MAPK/ERK.[4]

Q2: Why is this compound considered poorly soluble and what challenges does this present?

A2: this compound's low aqueous solubility is a characteristic common to many isoflavones.[3] This is due to its hydrophobic chemical structure. This poor solubility poses a significant challenge in cell-based assays as the compound can precipitate out of the aqueous cell culture medium.[5] This precipitation can lead to inaccurate dosing, high variability in results, and potential artifacts that interfere with assay readings.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent to dissolve this compound and other poorly soluble compounds for in vitro assays.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which is then serially diluted to working concentrations. Aim for a stock concentration that is at least 1000 times the final desired concentration in your assay to keep the final DMSO percentage low.[7]

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?

A4: The maximum tolerated concentration of DMSO is highly cell-line specific and also depends on the duration of the assay.[8] As a general rule, most researchers recommend keeping the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[9][10] However, some cell lines can tolerate up to 1%.[8][11] It is imperative to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and experimental conditions.[10]

Troubleshooting Guide

Problem: this compound is precipitating in the culture medium after addition.

Potential Cause Solution
Supersaturation The final concentration of this compound exceeds its kinetic solubility in the aqueous medium.[5] Solution: Determine the kinetic solubility limit and ensure all experiments are conducted at concentrations below this threshold.[5]
Rapid Solvent Change Adding the DMSO stock directly and quickly into the medium causes a rapid polarity shift, forcing the compound out of solution. Solution: Add the DMSO stock to the medium dropwise while gently vortexing or mixing. Pre-warming the medium to 37°C can also help.[12]
Interaction with Media Components Serum proteins or other components in the culture medium can interact with the compound, reducing its solubility. Solution: Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue. If so, consider using a serum-free medium for the duration of the treatment, if feasible for your cells.[12]
Temperature Fluctuation Solubility can be temperature-dependent. A drop in temperature can cause precipitation. Solution: Ensure all solutions and plates are maintained at a stable 37°C during the experiment.[12]

Problem: High variability between replicate wells.

Potential Cause Solution
Uneven Cell Seeding Inconsistent number of cells per well leads to variable results. Solution: Ensure the cell suspension is homogeneous before and during plating. Mix the cell suspension between pipetting steps.
Compound Precipitation Inconsistent precipitation across wells leads to different effective concentrations of the compound. Solution: Address the precipitation issue using the steps above. Visually inspect plates under a microscope before adding assay reagents to check for precipitates.[12]
Incomplete Dissolution (MTT Assay) The formazan crystals produced in the MTT assay are not fully dissolved, leading to inaccurate absorbance readings. Solution: Ensure thorough mixing after adding the solubilization buffer. If needed, increase the incubation time with the solubilizer and shake the plate on an orbital shaker.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, concentrating both the compound and media components. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or PBS to maintain humidity.

Data Presentation

Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations

Note: These values are illustrative and can vary. It is critical to determine the specific tolerance for your cell line.

Cell LineGenerally Tolerated Final DMSO Conc.Reference
Various Cancer Lines (THP-1, MCF-7)≤ 0.1% recommended, up to 1% possible[8]
Primary Cells (chondrocytes, endothelial)≤ 0.1%[9]
HL-60, Jurkat, MOLT-4Up to 0.2%[9]
General Mammalian Cell Lines0.1% - 1.0%[11]
Human Embryonic Stem Cells≤ 0.5% for extended studies[13]
Table 2: Comparison of Common Cell Viability Assays for Use with Poorly Soluble Compounds
AssayPrincipleAdvantages for Insoluble CompoundsDisadvantages / Considerations
MTT Mitochondrial dehydrogenases in viable cells convert soluble yellow MTT to insoluble purple formazan.[14]Widely used and well-documented.Requires a solubilization step for the formazan product, which can be complicated by precipitated compound. The compound itself might interfere with the MTT reduction.
XTT / MTS / WST-1 Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[15]Simpler and faster workflow than MTT as no solubilization is needed.[15] Less prone to artifacts from undissolved formazan.The intermediate electron acceptor (e.g., PMS) used in the assay can be toxic to some cells. Compound interference is still possible.
CellTiter-Glo® (ATP Assay) Measures ATP levels, an indicator of metabolically active cells, via a luciferase reaction.[16][17]Very high sensitivity.[17] The "add-mix-measure" protocol is simple and less likely to be affected by compound color or precipitation than colorimetric assays.[18]The luciferase enzyme can be inhibited by some compounds. The signal half-life can vary depending on the cell type and medium.[18]

Experimental Protocols and Visualizations

Experimental Workflow for Handling Poorly Soluble Compounds

The following workflow provides a logical sequence for preparing and testing a poorly soluble compound like this compound.

G prep 1. Prepare High-Conc. Stock in 100% DMSO sol_test 2. Determine Kinetic Solubility in Culture Medium prep->sol_test precip Precipitation Observed sol_test->precip Yes no_precip No Precipitation (Below Solubility Limit) sol_test->no_precip No adjust 3a. Adjust Working Conc. Below Solubility Limit precip->adjust proceed 3b. Proceed with Assay (Dilute from Stock) no_precip->proceed adjust->proceed dmso_control 4. Run Parallel DMSO Vehicle Control proceed->dmso_control assay 5. Perform Cell Viability Assay (e.g., MTT, XTT, ATP) dmso_control->assay analysis 6. Analyze Data & Normalize to Vehicle Control assay->analysis

Caption: Workflow for cell viability assays with poorly soluble compounds.

Protocol 1: MTT Assay (Optimized for Poorly Soluble Compounds)

This protocol is adapted for adherent cells and includes steps to minimize issues related to this compound's solubility.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from your 100% DMSO stock. The final concentration of DMSO in all wells (including vehicle control) must be constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or the equivalent amount of DMSO for vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Microscopic Inspection: Before proceeding, visually inspect the wells under a microscope for signs of compound precipitation. Note any wells where this has occurred.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.

  • Dissolution: Cover the plate and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Pipetting up and down may also be required.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]

Protocol 2: XTT Assay

The XTT assay is advantageous as it produces a water-soluble formazan, eliminating the solubilization step.[20][21][22]

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Microscopic Inspection: Visually inspect wells for compound precipitation.

  • Prepare XTT Solution: Thaw the XTT reagent and the electron-coupling reagent (e.g., PMS). Immediately before use, prepare the activated XTT labeling mixture according to the manufacturer's instructions (e.g., mix 50 parts XTT reagent with 1 part electron coupling reagent).[20][22]

  • Add XTT Mixture: Add 50 µL of the activated XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and metabolic rate.

  • Read Absorbance: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450-500 nm using a microplate reader.[21]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP as a marker of cell viability and is often less susceptible to interference from colored or precipitated compounds.[17][18][23]

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol (typically involves reconstituting the lyophilized substrate with the provided buffer).[17]

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

This compound's Anticancer Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that control cell survival, proliferation, and death.

G cluster_prolif Proliferation Pathways cluster_apoptosis Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK/ERK This compound->MAPK Inhibits Mito Mitochondria This compound->Mito Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Prunetin Technical Support Center: Optimizing pH for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing prunetin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of pH in ensuring optimal this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and pH for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers. For optimal dissolution, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] This stock solution can then be diluted with your aqueous buffer of choice to the final working concentration. A commonly used method involves a 1:3 solution of DMSO:PBS at a pH of 7.2.[1]

Q2: I'm observing low activity of this compound in my cell-based assay. Could the pH of my culture medium be the issue?

A2: Yes, the pH of your experimental environment can significantly impact the stability and activity of isoflavones like this compound. While the precise optimal pH for this compound activity has not been extensively documented, related isoflavones can degrade under certain pH conditions, particularly at elevated pH.[2][3][4] It is crucial to ensure the pH of your culture medium is stable and within the physiological range (typically pH 7.2-7.4) for your cell line.

Q3: How does pH affect the stability of this compound?

A3: While specific data on this compound is limited, studies on other isoflavones have shown that they can be unstable at high pH and high temperatures.[3][4] Some isoflavone aglycones show significant degradation at acidic pH 3.1 when heated, but are more stable at pH 5.6 and 7.0.[5] For maintaining the integrity of this compound in your experiments, it is advisable to work within a neutral pH range and avoid prolonged exposure to harsh acidic or alkaline conditions.

Q4: What are the known signaling pathways affected by this compound that I should consider in my experimental design?

A4: this compound has been shown to exert its biological effects, such as its anti-inflammatory properties, through the modulation of key signaling pathways. A primary target is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[6][7] this compound can also influence other pathways, including the MAPK and PI3K/AKT/mTOR pathways. When designing your experiments, consider assays that can measure the activation state of components within these pathways to effectively monitor this compound's activity.

Data Presentation

This compound Solubility

SolventConcentrationpH
DMSO~10 mg/mLNot Applicable
Dimethylformamide (DMF)~10 mg/mLNot Applicable
1:3 DMSO:PBS~0.25 mg/mL7.2

Table 1: Solubility of this compound in various solvents.[1]

Experimental Data Log for pH Optimization

Buffer pHThis compound Concentration (µM)Incubation Time (hours)Measured Activity (e.g., % inhibition of NF-κB)Observations (e.g., precipitation)
6.0
6.5
7.0
7.2
7.4
7.6
8.0

Table 2: A template for researchers to log their experimental data when determining the optimal pH for this compound activity in their specific assay.

Experimental Protocols

Protocol for Determining Optimal pH for this compound Activity in a Cell-Based Assay

This protocol provides a framework for determining the optimal pH for this compound's activity in your specific experimental context, using the inhibition of NF-κB in LPS-stimulated RAW 264.7 macrophages as an example.

Materials:

  • This compound

  • DMSO

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • A set of biological buffers (e.g., MES, PIPES, HEPES, TAPS) to prepare media with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.2, 7.4, 7.6, 8.0)

  • NF-κB activity assay kit (e.g., reporter gene assay, ELISA-based assay for p65 phosphorylation)

  • Cell viability assay (e.g., MTT, PrestoBlue)

  • pH meter

Methodology:

  • Preparation of pH-Adjusted Media:

    • Prepare separate batches of complete DMEM (containing FBS and penicillin-streptomycin).

    • Adjust the pH of each batch to the desired value (e.g., 6.0, 6.5, 7.0, 7.2, 7.4, 7.6, 8.0) using the appropriate biological buffers.

    • Sterile-filter each pH-adjusted medium.

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in standard complete DMEM (pH ~7.4).

    • Seed the cells into appropriate multi-well plates at a density suitable for your chosen NF-κB assay and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For each pH-adjusted medium, prepare a working solution of this compound at the desired final concentration. Include a vehicle control (DMSO) for each pH.

    • Remove the standard culture medium from the cells and replace it with the various pH-adjusted media containing either this compound or vehicle.

    • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • LPS Stimulation:

    • Following pre-treatment with this compound, stimulate the cells with LPS (a known activator of the NF-κB pathway) at an appropriate concentration and for a suitable duration.

  • Assessment of NF-κB Activity:

    • At the end of the stimulation period, measure NF-κB activity using your chosen assay kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • In a parallel plate, perform a cell viability assay on cells treated with each pH-adjusted medium and this compound concentration to ensure that the observed effects on NF-κB activity are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the NF-κB activity in this compound-treated cells to the vehicle-treated cells for each pH condition.

    • Plot the normalized NF-κB activity against the different pH values to determine the pH at which this compound exhibits the highest inhibitory activity.

Visualizations

Prunetin_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

Optimal_pH_Workflow start Start prep_media Prepare Media at Varying pH Values start->prep_media plate_cells Plate Cells and Allow Adherence prep_media->plate_cells add_this compound Add this compound/Vehicle in pH-Adjusted Media plate_cells->add_this compound stimulate Stimulate with Activating Agent (e.g., LPS) add_this compound->stimulate assay_activity Perform Activity Assay (e.g., NF-κB) stimulate->assay_activity assay_viability Perform Cell Viability Assay stimulate->assay_viability analyze Analyze Data and Plot Activity vs. pH assay_activity->analyze assay_viability->analyze end Determine Optimal pH analyze->end

Caption: Experimental workflow for determining the optimal pH for this compound activity.

References

Validation & Comparative

Prunetin vs. Genistein: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of two prominent isoflavones, prunetin and genistein. Drawing upon experimental data, we delve into their effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed methodologies for key experiments are provided to support the reproducibility and extension of these findings. Furthermore, signaling pathways implicated in their mechanisms of action are visualized to facilitate a deeper understanding of their molecular targets.

Executive Summary

Both this compound and genistein, naturally occurring isoflavones, have demonstrated significant anticancer properties across a range of cancer cell lines. Their primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor cell proliferation. These effects are mediated through the modulation of critical signaling pathways, most notably the PI3K/Akt and MAPK pathways. While both compounds exhibit potent anticancer effects, their efficacy can vary depending on the cancer cell type and the specific experimental conditions. This guide aims to provide a clear, data-driven comparison to inform future research and drug development efforts in oncology.

Comparative Anticancer Activity: Cell Viability

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and genistein in various cancer cell lines as determined by the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
AGSGastric Cancer24~40[1]
RT-4Bladder CancerNot Specified5.18 (µg/mL)[2]
Hep3BLiver CancerNot SpecifiedNot Specified[2]
HuH-7Liver CancerNot SpecifiedNot Specified[2]

Table 2: IC50 Values of Genistein in Various Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
HeLaCervical Cancer4835
HeLaCervical CancerNot Specified10.0 ± 1.5
SW480Colorectal AdenocarcinomaNot Specified62.73 ± 7.26[3]
SW620Colorectal AdenocarcinomaNot Specified50.58 ± 1.33[3]
B16MelanomaNot SpecifiedNot Specified
HT29Colon Cancer48~50[4]
SW620Colon Cancer48~50[4]
HepG2Liver CancerNot Specified25[5]
MDA-MB-231Breast Cancer4840[6]
SKBR3Breast Cancer4840[6]

Induction of Apoptosis

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating cancerous cells. Both this compound and genistein have been shown to induce apoptosis through the modulation of key regulatory proteins.

Table 3: Comparative Effects of this compound and Genistein on Apoptosis

FeatureThis compoundGenistein
Mechanism Induces apoptosis via PARP and caspase-3 activation in AGS gastric cancer cells.[7]Induces apoptosis through activation of caspase-3, -8, and -9, and cleavage of PARP in T24 bladder cancer cells.[8]
Bcl-2 Family Affects mitochondrial pathways through increases in Bak.Downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[5]
Caspase Activation Activates caspase-3 and -9.Activates caspase-3, -8, and -9.[8]

Experimental Workflow: Apoptosis Detection

G Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis A Seed cancer cells in culture plates B Treat cells with this compound or Genistein at various concentrations A->B C Incubate for a specified duration (e.g., 24, 48h) B->C D Harvest cells (including floating and adherent) C->D E Wash with PBS D->E F Resuspend in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Acquire stained cells on a flow cytometer H->I J Analyze data to quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells I->J

Caption: Flowchart of the Annexin V/PI assay for apoptosis detection.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. This compound and genistein can interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation.

Table 4: Comparative Effects of this compound and Genistein on the Cell Cycle

FeatureThis compoundGenistein
Phase of Arrest G2/M phase arrest in AGS gastric cancer cells.G2/M phase arrest in human colon cancer cells and T24 bladder cancer cells.[8]
Key Proteins Modulated Downregulation of Cyclin B1, CDK1/CDC2, and CDC25c.Downregulation of cyclin B1 and upregulation of the Cdk inhibitor p21.[8]

Experimental Workflow: Cell Cycle Analysis

G Workflow for Cell Cycle Analysis cluster_0 Cell Preparation and Fixation cluster_1 Staining cluster_2 Flow Cytometry Analysis A Culture and treat cells with this compound or Genistein B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash fixed cells with PBS C->D E Treat with RNase A to remove RNA D->E F Stain with Propidium Iodide (PI) E->F G Analyze stained cells using a flow cytometer F->G H Quantify cell populations in G0/G1, S, and G2/M phases G->H

Caption: Flowchart of Propidium Iodide staining for cell cycle analysis.

Signaling Pathways

The anticancer effects of this compound and genistein are mediated by their influence on key intracellular signaling pathways that regulate cell survival, proliferation, and death.

This compound's Impact on PI3K/Akt and MAPK Signaling

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p38-MAPK signaling pathway, leading to cell cycle arrest and apoptosis.

G This compound Signaling Pathway Modulation cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits p38 p38 MAPK This compound->p38 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis mTOR->Apoptosis p38->CellCycleArrest p38->Apoptosis G Genistein Signaling Pathway Modulation cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 Cellular Outcomes Genistein Genistein PI3K_gen PI3K Genistein->PI3K_gen Inhibits MAPK_gen MAPK Genistein->MAPK_gen Inhibits Akt_gen Akt PI3K_gen->Akt_gen Survival Cell Survival Akt_gen->Survival ERK_gen ERK MAPK_gen->ERK_gen Proliferation Cell Proliferation ERK_gen->Proliferation

References

A Comparative Analysis of Prunetin and Its Glycoside Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of prunetin, an O-methylated isoflavone, and its glycoside derivatives.[1][2] The focus is on their anti-inflammatory properties, with supporting experimental data and detailed methodologies to aid in research and development. This compound and its derivatives have garnered interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4][5] This guide synthesizes findings on their mechanisms of action, particularly their impact on key inflammatory signaling pathways such as NF-κB and MAPK.[1][3][6][7][8][9]

Comparative Efficacy: Anti-Inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives, including prunetinoside (this compound-5-O-glucoside) and the synthetic this compound 4'-O-phosphate (P4P), has been evaluated in various in vitro studies.[6][7] The primary model for these investigations often involves lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard for assessing inflammatory responses.[1][6][7]

Inhibition of Pro-inflammatory Mediators

The following table summarizes the comparative effects of this compound and its derivatives on the production of key inflammatory mediators. Data is presented qualitatively based on reported study findings.

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) ProductionReference
This compound Significant inhibitionSignificant inhibition[1]
Prunetinoside (this compound-5-O-glucoside) Significant dose-dependent decreaseNot explicitly stated, but inhibits COX-2[7][8]
This compound 4'-O-phosphate (P4P) Concentration-dependent inhibitionReduction in PGE2 production[6][9]
Modulation of Pro-inflammatory Cytokines and Enzymes

The expression of pro-inflammatory cytokines and enzymes is a critical aspect of the inflammatory cascade. The table below outlines the effects of this compound and its derivatives on these markers in LPS-stimulated macrophages.

CompoundEffect on iNOS ExpressionEffect on COX-2 ExpressionEffect on TNF-α Production/ExpressionEffect on IL-6 Production/ExpressionEffect on IL-1β Production/ExpressionReference
This compound Suppression at transcriptional levelSuppression at transcriptional levelSignificant reduction in expressionSignificant reduction in expressionSignificant reduction in expression[1]
Prunetinoside (this compound-5-O-glucoside) Downregulated in a dose-dependent mannerDownregulated in a dose-dependent mannerReduced mRNA expressionSignificant decreaseReduced mRNA expression[7][8]
This compound 4'-O-phosphate (P4P) Reduction in protein expressionReduction in protein expressionConcentration-dependent decreaseConcentration-dependent decreaseConcentration-dependent decrease[6][9]

Signaling Pathway Modulation

This compound and its derivatives exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][6][7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10][11] Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11][12]

This compound and its derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[1][6][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome This compound This compound & Derivatives This compound->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.[6] Phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.[6][9] Studies have shown that this compound derivatives can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[6][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 TF Transcription Factors (e.g., AP-1) p_ERK->TF Activation p_JNK->TF Activation p_p38->TF Activation Prunetin_deriv This compound Derivatives Prunetin_deriv->ERK Inhibition of Phosphorylation Prunetin_deriv->JNK Inhibition of Phosphorylation Prunetin_deriv->p38 Inhibition of Phosphorylation Genes Pro-inflammatory Gene Expression TF->Genes

Figure 2: Inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its derivatives.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.[13][14]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.[14][15]

  • Stimulation: For inflammatory response induction, cells are typically pre-treated with various concentrations of the test compound (this compound or its derivatives) for a specified time (e.g., 1-4 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 12-24 hours).[14][16][17]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[13][16]

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.[13]

    • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

    • Incubate the mixture at room temperature for 10-15 minutes.[13][17]

    • Measure the absorbance at 540 nm using a microplate reader.[13][15]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[13]

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to determine the protein expression levels of total and phosphorylated forms of key signaling molecules.[18][19]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.[11][19]

    • For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.[12][20]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour.[18][19]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, etc.) overnight at 4°C.[19]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][19]

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent.[18]

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the band intensities.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.[10][21]

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon addition of its substrate, luciferin.[10][21]

  • Procedure:

    • Seed cells (e.g., HEK293T or RAW 264.7) in a multi-well plate.[21]

    • Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization).[21][22]

    • After transfection, treat the cells with the test compounds and/or LPS.[23]

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[10][22][23]

    • Normalize the NF-κB-driven luciferase activity to the control reporter activity.

Experimental_Workflow cluster_in_vitro In Vitro Experimentation cluster_assays Downstream Assays A RAW 264.7 Cell Culture B Pre-treatment: This compound / Derivatives A->B C Stimulation: LPS (1 µg/mL) B->C D Incubation (e.g., 24 hours) C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO Production) E->G H ELISA (Cytokine Levels) E->H I Western Blot (Protein Expression/ Phosphorylation) F->I J RT-qPCR (mRNA Expression) F->J

Figure 3: General experimental workflow for assessing the anti-inflammatory effects.

Conclusion

The available evidence suggests that both this compound and its glycoside derivatives are potent inhibitors of inflammatory responses in vitro. They effectively suppress the production of key inflammatory mediators and cytokines by modulating the NF-κB and MAPK signaling pathways. While direct quantitative comparisons of potency (e.g., IC50 values) are not always available in the literature, the consistent inhibitory patterns across different studies highlight their therapeutic potential. Further research, including in vivo studies, is warranted to fully elucidate their pharmacological profiles and potential clinical applications. This guide provides a foundational understanding for researchers to design and interpret further comparative studies in this promising area of natural product-derived drug discovery.

References

Prunetin in Anti-Inflammatory Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of prunetin against other common isoflavones. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

This compound, an O-methylated isoflavone, has demonstrated notable anti-inflammatory effects. This guide delves into its performance in various anti-inflammatory assays, drawing comparisons with other well-researched isoflavones such as genistein, daidzein, biochanin A, and formononetin. The primary mechanism of action for these compounds often involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and other isoflavones on key inflammatory markers. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to differing experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

IsoflavoneCell LineStimulusIC50 ValueObservations
This compoundRAW 264.7LPSNot ReportedDose-dependent inhibition of NO production.[1]
GenisteinRAW 264.7LPS~50 µMDose-dependently suppresses NO production.[2]
DaidzeinRAW 264.7LPS~50 µMDose-dependently suppresses NO production.[2]
Biochanin ARAW 264.7LPSNot ReportedInhibited LPS-induced NO production.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

IsoflavoneCell LineStimulusIC50 Value / % InhibitionObservations
This compound (P4P¹)RAW 264.7LPS51% inhibition at 50 µMA phosphorylated derivative of this compound showed dose-dependent inhibition.[3]
GenisteinHuman ChondrocytesLPSNot ReportedReduces LPS-stimulated COX-2 protein level.
DaidzeinMC3T3-E1TNF-αNot ReportedInhibited TNF-α-induced PGE2 production at 10 µM.
FormononetinRAW 264.7LPSNot ReportedSuppressed the level of PGE2 in a dose-dependent manner.

¹P4P (this compound 4′-O-Phosphate) is a derivative of this compound.

Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

IsoflavoneCytokineCell LineStimulusIC50 Value / % Inhibition
This compound (P4P¹)TNF-αRAW 264.7LPS31% inhibition at 50 µM[3]
IL-6RAW 264.7LPS65% inhibition at 50 µM[3]
IL-1βRAW 264.7LPS43% inhibition at 50 µM[3]
GenisteinTNF-αRAW 264.7LPSIC50 ~5 µM
IL-6RAW 264.7LPSIC50 ~5 µM
IL-1βNot ReportedNot ReportedNo inhibitory effect reported.
DaidzeinTNF-αTHP-1LPSSuppresses LPS-induced expression.
IL-6THP-1LPSSuppresses LPS-induced expression.
Biochanin ATNF-αRAW 264.7LPSInhibited production.
IL-6RAW 264.7LPSInhibited production.
IL-1βRAW 264.7LPSInhibited production.
FormononetinIL-6RAW 264.7LPSDose-dependent reduction.
IL-1βRAW 264.7LPSDose-dependent reduction.

¹P4P (this compound 4′-O-Phosphate) is a derivative of this compound.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and other isoflavones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-kappaB Signaling Pathway Inhibition Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression activates This compound This compound & other Isoflavones This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by isoflavones.

A typical experimental workflow to assess the anti-inflammatory effects of these compounds is outlined below.

Experimental Workflow General Experimental Workflow for Anti-inflammatory Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Measurement cluster_protein_analysis Protein Expression Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with Isoflavones Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay PGE2_Assay PGE2 ELISA Stimulation->PGE2_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Assay Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Western_Blot Western Blot (iNOS, COX-2) Cell_Lysis->Western_Blot

A generalized workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of the test isoflavone for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) ELISA
  • Sample Collection: Following the same cell culture, treatment, and stimulation protocol as the NO assay, the cell culture supernatant is collected.

  • ELISA Procedure: A commercial PGE2 ELISA kit is used for quantification.

  • Plate Preparation: A 96-well plate pre-coated with a capture antibody is prepared.

  • Assay: Standards and samples are added to the wells, followed by the addition of a PGE2-horseradish peroxidase (HRP) conjugate and a specific antibody.

  • Incubation and Washing: The plate is incubated, and then washed to remove unbound substances.

  • Detection: A substrate solution is added, and the color development is stopped with a stop solution.

  • Quantification: The absorbance is read at 450 nm, and the PGE2 concentration is calculated based on the standard curve.

Western Blot for iNOS and COX-2 Expression
  • Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

A Comparative Analysis of Prunetin and Biochanin A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biochemical properties, mechanisms of action, and experimental data of two promising isoflavones in cancer and inflammation research.

Prunetin and Biochanin A, two structurally related O-methylated isoflavones, have garnered significant attention in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. Both compounds, naturally found in various plants, exhibit a range of biological activities by modulating key cellular signaling pathways. This guide provides a comprehensive comparative analysis of this compound and Biochanin A, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.

Biochemical and Pharmacokinetic Profile

This compound (5,4'-dihydroxy-7-methoxyisoflavone) and Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) are isomers, differing only in the position of a methoxy group on the isoflavone backbone. This seemingly minor structural difference can influence their biochemical properties and metabolic fate.

PropertyThis compoundBiochanin A
Molecular Formula C₁₆H₁₂O₅C₁₆H₁₂O₅
Molar Mass 284.26 g/mol 284.27 g/mol
Natural Sources Prunus species (e.g., cherry bark), pea rootsRed clover, soy, alfalfa, cabbage
Bioavailability Exhibits high intestinal absorption (95.5%) but has limited aqueous solubility and poor blood-brain barrier permeability.[1]Poor aqueous solubility and low oral bioavailability.[2]
Metabolism Metabolized by CYP1A2, CYP2C19, CYP2C9, and CYP3A4.[1]Can be metabolized to genistein.[2]

Comparative Efficacy in Cancer

Both this compound and Biochanin A have demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Their mechanisms of action often converge on the inhibition of critical signaling pathways involved in cancer cell growth, survival, and metastasis.

Quantitative Anti-cancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for this compound and Biochanin A in various cancer cell lines. It is important to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference
RT-4Urinary Bladder Cancer5.18 µg/mL (~18.2 µM)Not Specified[3]
AGSGastric Cancer~40 µM24 h[4]
MG-63Human Osteosarcoma20-25 µMNot Specified[5]

Table 2: IC₅₀ Values of Biochanin A in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference
SK-Mel-28Malignant Melanoma~50 µM48 h[6]
A549Lung CancerNot specified, but effective at 5-20 µmol/L1, 2, and 3 days[7]
95DLung CancerNot specified, but effective at 5-20 µmol/L1, 2, and 3 days[7]
Human FAAHEnzyme Inhibition2.4 µMNot Specified[7]
Rat FAAHEnzyme Inhibition1.4 µMNot Specified[7]
Mouse FAAHEnzyme Inhibition1.8 µMNot Specified[7]
BACE1Enzyme Inhibition28 µMNot Specified[8]

Comparative Efficacy in Inflammation

This compound and Biochanin A both exhibit significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Activity

Data on the direct comparative anti-inflammatory potency of this compound and Biochanin A is limited. However, studies have independently demonstrated their ability to inhibit the production of pro-inflammatory molecules. For instance, this compound has been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages.[9] Similarly, Biochanin A inhibits the production of IL-6, IL-1β, and TNF-α in RAW264.7 cells.[10]

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of this compound and Biochanin A are mediated through their interaction with a complex network of intracellular signaling pathways.

This compound Signaling Pathways

This compound exerts its biological effects by modulating several key signaling cascades:

  • MAPK/ERK Pathway: this compound inhibits the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[11]

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway by this compound leads to decreased cell proliferation and induction of apoptosis.[11]

  • NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[12]

  • Apoptosis Induction: this compound induces apoptosis through both the death receptor and mitochondrial pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[11]

Prunetin_Signaling This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation MAPK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inflammation Inflammation NF_kB->Inflammation

Figure 1: this compound's key signaling pathways.
Biochanin A Signaling Pathways

Biochanin A shares some signaling targets with this compound but also has distinct mechanisms:

  • HER-2 Receptor: Biochanin A can dephosphorylate the HER-2 receptor, leading to the blockade of downstream signaling pathways.[8]

  • MAPK/ERK Pathway: Similar to this compound, Biochanin A inhibits the MAPK/ERK pathway.[8]

  • Akt/mTOR Pathway: Biochanin A inhibits Akt phosphorylation, which in turn downregulates mTOR signaling.[8]

  • NF-κB Pathway: Biochanin A is a known inhibitor of NF-κB activation.[10]

  • Topoisomerase II: Biochanin A can inhibit topoisomerase II, an enzyme involved in DNA replication.[8]

Biochanin_A_Signaling Biochanin_A Biochanin A HER2 HER-2 Receptor Biochanin_A->HER2 NF_kB NF-κB Pathway Biochanin_A->NF_kB Topoisomerase_II Topoisomerase II Biochanin_A->Topoisomerase_II MAPK_ERK MAPK/ERK Pathway HER2->MAPK_ERK Akt_mTOR Akt/mTOR Pathway HER2->Akt_mTOR Proliferation Cell Proliferation MAPK_ERK->Proliferation Akt_mTOR->Proliferation Inflammation Inflammation NF_kB->Inflammation DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of this compound or Biochanin A. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E Western_Blot_Workflow cluster_1 Western Blot Protocol F 1. Prepare cell lysates from treated and untreated cells. G 2. Separate proteins by size using SDS-PAGE. F->G H 3. Transfer proteins to a membrane (e.g., PVDF). G->H I 4. Block the membrane to prevent non-specific antibody binding. H->I J 5. Incubate with primary antibody specific to the target protein. I->J K 6. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). J->K L 7. Detect the protein using a chemiluminescent substrate and imaging system. K->L

References

Comparative Analysis of Prunetin's Anticancer Effects in Breast (MCF-7) and Gastric (AGS) Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

This guide provides a detailed comparison of the cytotoxic and mechanistic effects of Prunetin, a naturally occurring O-methylated isoflavone, in two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and AGS (gastric adenocarcinoma). The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the differential responses to this compound and understanding its potential as a therapeutic agent.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the quantitative data on the cytotoxic effects of this compound in MCF-7 and AGS cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound in different cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Assay MethodReference
MCF-7 Breast Adenocarcinoma~50-100 (Estimated based on related isoflavones)24, 48, 72MTT Assay[General isoflavone studies]
AGS Gastric Adenocarcinoma35.3 (for this compound-5-O-Glucoside)48MTT Assay[1]
AGS Gastric AdenocarcinomaSignificant inhibition at 20, 40, and 80 µM24, 48, 72MTT Assay[2][3]

Note: A specific IC50 value for this compound in MCF-7 cells was not explicitly available in the reviewed literature; the provided range is an estimation based on the activity of structurally related isoflavones like genistin. Further direct experimental validation is recommended.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human gastric adenocarcinoma (AGS) cell lines are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. AGS cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and allowed to attach for 24 hours.[2]

  • This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM).[2]

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 100 µL of 0.5% (w/v) MTT solution in PBS is added to each well, and the plates are incubated for 3 hours at 37°C in the dark.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, RIPK3, and β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the characteristics of cells as they pass through a laser beam. It can be used to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are treated with this compound for the specified duration. Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.

  • Apoptosis Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Cell Cycle Staining: For cell cycle analysis, cells are fixed in cold 70% ethanol and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The data is analyzed using appropriate software to quantify the percentages of apoptotic cells and cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its cross-validation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7 & AGS) treatment Treat cells with various concentrations of this compound cell_culture->treatment prunetin_prep This compound Preparation prunetin_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Collection & Statistical Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis comparison Comparative Analysis of MCF-7 vs. AGS data_analysis->comparison

Figure 1: General experimental workflow for cross-validating this compound's effects.

mcf7_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation promotes

Figure 2: this compound's inhibitory action on PI3K/Akt and MAPK/ERK pathways in MCF-7 cells.

ags_pathway cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Activation ROS->JNK RIPK3 ↑ RIPK3 Expression JNK->RIPK3 Necroptosis Necroptosis (Programmed Necrosis) RIPK3->Necroptosis

Figure 3: this compound-induced necroptosis pathway in AGS gastric cancer cells.

References

Confirming Prunetin's Mechanism of Action: A Comparative Guide with Gene Silencing Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prunetin, an O-methylated isoflavone, has garnered significant interest for its therapeutic potential, exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding its precise mechanism of action is crucial for its development as a clinical candidate. This guide provides a comprehensive overview of the current understanding of this compound's molecular pathways and proposes a framework for confirming its targets using gene silencing techniques. We also compare its activity with other well-known isoflavones.

Proposed Mechanisms of Action of this compound

Current research suggests that this compound exerts its biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation. These include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, as well as the induction of programmed cell death through apoptosis and necroptosis.

Key Signaling Pathways Modulated by this compound:
  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses. It is suggested to modulate the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines.[1]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular stress responses and proliferation, is another target of this compound. Studies indicate that this compound can influence the phosphorylation status of key MAPK proteins such as JNK, p38, and ERK.

  • PI3K/Akt/mTOR Signaling: This pathway is central to cell growth, survival, and metabolism and is often dysregulated in cancer. Evidence suggests that this compound can inhibit the PI3K/Akt/mTOR signaling cascade, contributing to its anti-proliferative effects.

  • Necroptosis Pathway: this compound has been identified as an inducer of necroptosis, a form of programmed necrosis, in cancer cells. A key proposed target in this pathway is Receptor-Interacting Protein Kinase 3 (RIPK3). Transcriptome analysis of this compound-treated gastric cancer cells revealed altered expression of genes associated with the RIPK family, suggesting a role in necroptosis signaling.[2] Furthermore, a study demonstrated that this compound mitigates renal ischemia/reperfusion injury by interrupting the RIPK1/RIPK3/MLKL signaling axis in a GPR30-dependent manner.[3]

Confirming Mechanism of Action with Gene Silencing: A Proposed Workflow

While the aforementioned pathways have been implicated in this compound's activity, direct confirmation of its molecular targets through gene silencing is a critical next step. Techniques like RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA) can specifically knockdown the expression of a target protein, allowing researchers to observe if the effects of this compound are diminished or abolished.

Below is a hypothetical experimental workflow to validate a putative target of this compound, for instance, RIPK3.

G cluster_workflow Gene Silencing Workflow for this compound Target Validation start Culture Target Cells (e.g., Gastric Cancer Cell Line) transfection Transfect cells with: 1. Control siRNA 2. Target siRNA (e.g., RIPK3 siRNA) start->transfection incubation Incubate for 24-48h to allow for target protein knockdown transfection->incubation treatment Treat cells with: - Vehicle Control - this compound incubation->treatment analysis Analyze Cellular Endpoints: - Cell Viability (MTT Assay) - Apoptosis/Necroptosis (FACS) - Protein Expression (Western Blot) treatment->analysis conclusion Conclusion: If this compound's effect is reduced in target siRNA-treated cells, the target is validated. analysis->conclusion

A proposed workflow for validating this compound's molecular targets using siRNA.

Quantitative Data on this compound's Biological Effects

The following table summarizes quantitative data from studies on this compound's effects. Note: Data from gene silencing experiments specifically for this compound is currently limited in published literature.

Cell LineTreatmentConcentrationEffectQuantitative MeasurementReference
AGS (Gastric Cancer)This compound-5-O-glucoside75 µMDownregulation of target proteinsDecreased protein expression of CDK2, MMP1, and HSP90 via Western Blot
RAW 264.7 (Macrophage)This compound1-20 µMInhibition of NO productionConcentration-dependent decrease in nitric oxide levels[1]
Rats with Renal I/RThis compound1 mg/kgDownregulation of necroptosis pathway proteinsDecreased protein expression of p-RIPK1, p-RIPK3, and p-MLKL[3]

Signaling Pathways Implicated in this compound's Action

The diagram below illustrates the key signaling pathways believed to be modulated by this compound. Gene silencing of the central nodes in these pathways would provide definitive evidence of their role in this compound's mechanism of action.

G cluster_pathways Proposed Signaling Pathways of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_necroptosis Necroptosis Pathway This compound This compound IKK IKK This compound->IKK inhibits MAPK MAPK (JNK, p38, ERK) This compound->MAPK modulates PI3K PI3K This compound->PI3K inhibits RIPK1 RIPK1 This compound->RIPK1 inhibits RIPK3 RIPK3 This compound->RIPK3 inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Proliferation_Stress Proliferation & Stress Response MAPK->Proliferation_Stress regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis induces

This compound's proposed modulation of key intracellular signaling pathways.

Comparison with Alternative Isoflavones

This compound belongs to the isoflavone class of flavonoids, which includes other well-researched compounds like genistein, daidzein, and biochanin A. These compounds share structural similarities and, in some cases, overlapping mechanisms of action.

IsoflavoneKey Mechanisms of ActionReferences
This compound Inhibition of NF-κB, MAPK, and PI3K/Akt/mTOR pathways; Induction of necroptosis.[1][2][3]
Genistein Estrogen receptor modulation; Inhibition of tyrosine kinases; Inhibition of PI3K/Akt and MEK/ERK pathways; Induction of apoptosis.[4][5]
Daidzein Phytoestrogenic activity (ERα and ERβ binding); Antioxidant and anti-inflammatory effects; Induction of apoptosis.[6][7]
Biochanin A Aromatase inhibition; Modulation of NF-κB and MAPK signaling pathways; Induction of apoptosis.[8][9]

Experimental Protocols

General Protocol for siRNA Transfection and Western Blot Analysis

Cell Culture and siRNA Transfection:

  • Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Prepare two tubes for each transfection: one with the siRNA diluted in serum-free medium and another with the transfection reagent diluted in serum-free medium.

  • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-transfection reagent complexes.

  • Aspirate the culture medium from the cells and wash with PBS.

  • Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours at 37°C.

  • Add complete growth medium and incubate for an additional 24-48 hours.

Western Blot Analysis:

  • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. While current evidence strongly suggests its mechanism of action involves the modulation of the NF-κB, MAPK, and PI3K/Akt/mTOR pathways and the induction of necroptosis, direct validation of its molecular targets using gene silencing techniques is a critical area for future research. The experimental framework provided in this guide offers a clear path to definitively confirm these targets and solidify our understanding of this compound's therapeutic potential. Such studies will be instrumental in advancing this compound through the drug development pipeline.

References

Synthetic vs. Natural Prunetin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of synthetic and natural prunetin, providing researchers with the data and methodologies necessary to make informed decisions for their experimental designs.

In the realm of phytochemical research and drug development, the choice between naturally derived and synthetically produced compounds is a critical one. This compound, an O-methylated isoflavone with a range of promising biological activities, is available in both natural and synthetic forms. This guide provides a comprehensive head-to-head comparison of synthetic versus natural this compound, focusing on their physicochemical properties, purity, biological activity, and the experimental protocols used for their evaluation.

Physicochemical Properties and Purity

The primary distinction between natural and synthetic this compound lies in their purity and the presence of other bioactive compounds. Natural this compound, extracted from sources like the bark of Prunus species, is often part of a complex mixture of flavonoids and other plant metabolites.[1] In contrast, synthetic this compound is a highly purified compound, typically with a purity of 98% or greater.[2]

This difference in composition can have significant implications for research. The presence of other compounds in natural extracts can lead to synergistic or antagonistic effects, which may be desirable in some therapeutic contexts but can also complicate the interpretation of experimental results.[3] Synthetic this compound, with its high purity and batch-to-batch consistency, offers a higher degree of control and reproducibility in experimental settings.[3]

PropertySynthetic this compoundNatural this compound
Purity Typically ≥98%Variable, depends on extraction and purification methods
Source Chemical SynthesisExtracted from plants (e.g., Prunus species)
Other Bioactive Compounds AbsentPresent (other flavonoids, polyphenols, etc.)
Batch-to-Batch Consistency HighCan be variable
Molecular Formula C₁₆H₁₂O₅C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol 284.26 g/mol
Melting Point ~242-244 °CVariable depending on purity

Biological Activity: A Comparative Overview

Both synthetic and natural this compound have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, the presence of other compounds in natural extracts can influence their overall biological potency.

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

AssaySynthetic this compound (IC₅₀)Natural this compound Extract (IC₅₀)
Nitric Oxide (NO) Inhibition Data not available for direct comparisonData not available for direct comparison
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The IC₅₀ (half maximal inhibitory concentration) is a common measure of a compound's potency in inhibiting cell growth.

Cell LineSynthetic this compound (IC₅₀)Natural this compound Extract (IC₅₀)
MCF-7 (Breast Cancer) Data not available for direct comparisonData not available for direct comparison

Researchers should be aware that the presence of other cytotoxic compounds in natural extracts could lead to a lower apparent IC₅₀ for the extract as a whole, which may not be solely attributable to this compound.[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Determination of Cytotoxicity (IC₅₀) by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of either synthetic this compound or the natural this compound extract for 48 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[3]

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophage cells.[3]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[3]

  • Compound and LPS Treatment: Pre-treat the cells with the test compounds (synthetic this compound or natural extract) for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[3]

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[3]

Signaling Pathways and Experimental Workflows

This compound's biological effects are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

This compound's Anti-Inflammatory Signaling Pathway

Figure 1. this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Comparing Synthetic and Natural this compound

Figure 2. Workflow for a comparative study of this compound.

Conclusion

The choice between synthetic and natural this compound depends on the specific research objectives. For studies requiring high purity, reproducibility, and a clear understanding of the effects of a single molecule, synthetic this compound is the superior choice. For researchers interested in the potential synergistic effects of a complex mixture of phytochemicals or for preliminary screening studies, natural this compound extracts may be a viable option. It is imperative for researchers to thoroughly characterize their chosen source of this compound to ensure the validity and reproducibility of their findings.

References

Validating Prunetin's Promise: From In Vitro Mechanisms to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the translation of Prunetin's cellular effects into animal models, providing experimental data, detailed protocols, and pathway visualizations to bridge the gap between benchtop discoveries and preclinical validation.

This compound, an O-methylated isoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities demonstrated in cell-based assays. Laboratory studies have illuminated its potential as an anti-inflammatory, anti-cancer, and cardioprotective agent. However, the crucial step for drug development is the validation of these in vitro findings in living organisms. This guide provides a comprehensive comparison of this compound's effects in vitro and their substantiation in various animal models, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a side-by-side comparison of its efficacy in different therapeutic areas.

Anti-Cancer Effects
In Vitro FindingCell LineKey ResultsIn Vivo ModelKey ResultsCitation
Anti-proliferative and Necroptotic Effects AGS (human gastric cancer)Inhibited cell growth; Induced necroptosis via RIPK3/JNK pathway.Benzo(a)pyrene-induced lung cancer (Swiss albino mice)Decreased tumor marker CEA; Increased levels of IgG and IgM; Decreased pro-inflammatory markers (TNF-α, IL-6, IL-1β).[1][2]
Apoptotic Effects MG-63 (human osteosarcoma)Stimulated apoptosis through enhancement of Bax and caspases; Decreased Bcl-2.Diethylnitrosamine-induced liver cancer (male Wistar rats)Downregulated Cyclin-D1; Upregulated Bcl-2, Bax, caspase-3, and caspase-9.[3]
Anti-Inflammatory Effects
In Vitro FindingCell LineKey ResultsIn Vivo ModelKey ResultsCitation
Suppression of Inflammatory Mediators RAW 264.7 (macrophages)Inhibited LPS-induced NO and PGE2 production; Suppressed iNOS and COX-2 expression at the transcriptional level.LPS-induced endotoxemia (mice)Significantly reduced serum levels of inflammatory cytokines; Reduced mortality.[4]
Modulation of Inflammatory Pathways RAW 264.7 (macrophages)Inhibited NF-κB activation by modulating the IKK-IκBα-NF-κB signaling pathway; Suppressed phosphorylation of MAPKs (ERK, JNK, p38).Dextran sulfate sodium (DSS)-induced colitis (rats)Alleviated colitis symptoms; Regulated Tnf, Il6, and Il1b expression.[5][6]
Cardioprotective Effects
In Vitro FindingCell LineKey ResultsIn Vivo ModelKey ResultsCitation
Antioxidant Activity Not explicitly detailed in the provided search results.-Isoproterenol-induced myocardial infarction (Wistar rats)Lowered levels of lipid peroxidation; Improved antioxidant system function; Suppressed myocardial destruction.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Anti-proliferative Assay (MTT Assay)[1]
  • Cell Seeding: AGS (human gastric cancer) and HaCaT (normal human keratinocytes) cells were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of this compound (0, 10, 20, 40, 80, and 100 μM) for 24 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

In Vivo Lung Cancer Model[2]
  • Animal Model: Young healthy male Swiss albino mice were used.

  • Induction of Lung Cancer: Benzo(a)pyrene was used to induce lung cancer in the mice.

  • Treatment: this compound was administered to the mice.

  • Biochemical Analysis: Levels of leukocytes, lymphocytes, neutrophils, immunoglobulins (IgG, IgM, IgA), tumor marker CEA, and pro-inflammatory markers (TNF-α, IL-6, and IL-1β) were measured.

  • Histopathological Analysis: Lung tissues were examined for therapeutic effects.

In Vivo Myocardial Infarction Model[7]
  • Animal Model: Wistar rats were used.

  • Treatment: this compound (20 mg/kg body weight) was orally administered for 19 days.

  • Induction of Myocardial Infarction: Isoproterenol (85 mg/kg body weight) was subcutaneously administered on the 20th and 21st days.

  • Biochemical Analysis: Cardiac diagnostic markers, lipid peroxidation products, and enzymatic and non-enzymatic antioxidant levels were measured in serum, plasma, and myocardium.

  • Histopathological Examination: Heart tissue was examined for cardiac damage.

In Vivo Colitis Model[5]
  • Animal Model: Rats were used.

  • Induction of Colitis: Dextran sulfate sodium (DSS) was administered to induce colitis.

  • Treatment: this compound was administered to the rats.

  • Assessment of Colitis: Pathological injury and colitis symptoms were evaluated.

  • Gene Expression Analysis: The expression of Tnf, Il6, and Il1b was measured to assess the regulation of inflammatory response.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo validation.

Prunetin_Anticancer_Pathway cluster_in_vitro In Vitro (AGS Gastric Cancer Cells) This compound This compound RIPK3 RIPK3 Activation This compound->RIPK3 JNK JNK Activation RIPK3->JNK ROS ROS Generation JNK->ROS Necroptosis Necroptotic Cell Death ROS->Necroptosis

This compound-induced necroptosis pathway in gastric cancer cells.

Prunetin_Anti_Inflammatory_Pathway cluster_pathway Anti-Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates & degrades NFkappaB_inactive NF-κB (inactive) (p50/p65)-IκBα IkappaBalpha->NFkappaB_inactive sequesters NFkappaB_active NF-κB (active) (p50/p65) NFkappaB_inactive->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus translocates to Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6, IL-1β Gene Transcription Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB inflammatory pathway.

InVivo_Validation_Workflow cluster_workflow General In Vivo Validation Workflow Animal_Model Select Animal Model (e.g., mice, rats) Disease_Induction Induce Disease (e.g., carcinogen, inflammatory agent) Animal_Model->Disease_Induction Treatment_Groups Establish Treatment Groups (Vehicle, this compound doses, Positive Control) Disease_Induction->Treatment_Groups Administration Administer this compound (e.g., oral gavage, injection) Treatment_Groups->Administration Monitoring Monitor Animal Health & Disease Progression Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Biochemical Biochemical Assays (Blood, Tissue) Endpoint_Analysis->Biochemical Histopathology Histopathological Examination Endpoint_Analysis->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis

A typical workflow for in vivo validation of this compound.

References

Assessing the Synergistic Potential of Prunetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the isoflavone Prunetin has demonstrated notable anticancer properties as a standalone agent, a comprehensive review of current scientific literature reveals a conspicuous absence of published studies evaluating its synergistic effects with other compounds, including standard chemotherapeutic agents. This guide addresses this knowledge gap by providing researchers, scientists, and drug development professionals with a framework for assessing the potential synergistic activities of this compound. By leveraging established methodologies and drawing parallels with the well-studied flavonoid Quercetin, this document serves as a practical resource for designing and interpreting drug combination studies.

Recent research has highlighted the potential of natural compounds to enhance the efficacy of conventional cancer therapies.[1][2] this compound, an O-methylated isoflavone, has been shown to induce cell death in cancer cells and possesses favorable pharmacokinetic properties, making it a promising candidate for combination therapies.[3][4][5] However, to date, no studies have been published that quantify the synergistic interactions of this compound with other drugs.

This guide provides a roadmap for investigating these potential synergies, beginning with an overview of this compound's known anticancer activities. It then presents a case study on Quercetin, a structurally related flavonoid, to illustrate the experimental and analytical approaches used to quantify synergy. Finally, detailed experimental protocols and data interpretation methods are provided to empower researchers to initiate their own investigations into this compound's combinatorial potential.

Anticancer Profile of this compound

This compound has been shown to exhibit anti-proliferative effects in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and necroptosis, two distinct forms of programmed cell death.[1][3][4][5][6][7] In gastric cancer cells, this compound treatment led to a significant inhibition of cell growth in a dose- and time-dependent manner, without affecting normal cells.[3][4] Furthermore, in vivo studies have indicated that this compound can act as a potent anticancer agent in animal models of lung cancer.[8][9]

The anticancer effects of this compound are linked to its influence on several key signaling pathways. For instance, in human osteosarcoma cells, this compound treatment resulted in the enhancement of pro-apoptotic proteins like Bax and caspases, and a decrease in the anti-apoptotic protein Bcl-2.[1][10]

Assessing Synergy: A Methodological Overview

The "gold standard" for quantifying drug interactions is the Combination Index (CI) method, developed by Chou and Talalay. This method provides a quantitative measure of synergy, additivity, or antagonism.[11][12][13]

  • Synergism (CI < 1): The effect of the combination is greater than the expected additive effect.

  • Additive Effect (CI = 1): The effect of the combination is equal to the expected sum of the individual drug effects.

  • Antagonism (CI > 1): The effect of the combination is less than the expected additive effect.

Another valuable tool for visualizing and assessing drug interactions is the isobologram. An isobologram is a graphical representation of the doses of two drugs that produce a specific, constant effect. Data points falling below the line of additivity indicate synergy.[14][15][16][17][18]

Case Study: Synergistic Effects of Quercetin with Chemotherapeutic Agents

In the absence of direct data for this compound, the well-documented synergistic effects of the flavonoid Quercetin with conventional chemotherapy provide a valuable precedent.

CombinationCancer Cell LineEffectCombination Index (CI)Reference
Quercetin + PaclitaxelOvarian Cancer (A2780)Synergistic< 1[19]
Quercetin + PaclitaxelOvarian Cancer (SKOV3)Synergistic< 1[19]

Note: The table above is illustrative and based on available data for Quercetin. Similar tables should be constructed for this compound once experimental data becomes available.

Experimental Protocols for Synergy Assessment

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.[20][21]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Combination drug (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Single Drug: Treat cells with a range of concentrations of this compound and the combination drug separately to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).

    • Combination Treatment: Treat cells with a combination of this compound and the other drug at a constant ratio (e.g., based on their IC50 values) across a range of concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Data Analysis and Synergy Determination
  • Dose-Response Curves: Generate dose-response curves for each drug alone and for the combination.

  • Combination Index (CI) Calculation: Use software like CompuSyn to calculate CI values based on the dose-response data.[12] The software utilizes the Chou-Talalay method to determine synergy, additivity, or antagonism.

  • Isobologram Generation: Construct isobolograms to visualize the interaction between the two drugs. The doses of each drug required to produce a certain level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting these two points represents additivity. Combination data points that fall below this line indicate synergy.[18]

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plates B Overnight Incubation A->B C This compound Alone (Dose-Response) D Drug B Alone (Dose-Response) E This compound + Drug B (Constant Ratio) F MTT Assay C->F D->F E->F G Absorbance Reading F->G H Calculate IC50 G->H I Calculate Combination Index (CI) G->I J Generate Isobologram G->J

Caption: Experimental workflow for assessing drug synergy.

Prunetin_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_necroptosis Necroptosis Induction This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibition Bax Bax This compound->Bax activation Caspases Caspases This compound->Caspases activation RIPK3 RIPK3 This compound->RIPK3 activation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Caspases Caspases->Apoptosis MLKL MLKL RIPK3->MLKL phosphorylation Necroptosis Necroptosis MLKL->Necroptosis

Caption: Signaling pathways affected by this compound.

Future Directions

The exploration of this compound's synergistic potential is a promising and untapped area of cancer research. The methodologies outlined in this guide provide a clear path forward for investigators. Future studies should focus on:

  • Screening this compound in combination with a panel of standard-of-care chemotherapeutic drugs across various cancer cell lines.

  • Investigating the molecular mechanisms underlying any observed synergistic interactions.

  • Validating in vitro findings in preclinical in vivo models.

By systematically investigating the synergistic effects of this compound, the research community can unlock its full therapeutic potential and contribute to the development of more effective and less toxic cancer combination therapies.

References

Safety Operating Guide

Personal protective equipment for handling Prunetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Prunetin. Outlined below are the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is an O-methylated isoflavone found in various plants. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others recommend specific PPE.[1] To ensure the highest safety standards, the following PPE is recommended for handling this compound in its powder form.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Eye Protection Safety glasses with side shields or gogglesProvides protection from dust particles.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder to avoid inhalation.
Body Protection Laboratory coatStandard lab coat to protect clothing.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, when handling the powder.

  • Avoid generating dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from light. This compound is stable at room temperature.[2]

  • This compound is soluble in DMSO, methanol, and ethanol.[2][3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to minimize environmental contamination and personnel exposure.

Spill Containment:

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, gently sweep up the material, avoiding dust generation. Use a damp cloth or paper towel to wipe the area clean.

  • Collect: Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter sewers or waterways.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a ventilated hood A->B C Weigh this compound powder B->C D Dissolve in appropriate solvent C->D E Clean work area and equipment D->E H Collect waste in a labeled, sealed container D->H F Doff and dispose of/clean PPE E->F G Wash hands thoroughly F->G I Dispose of waste according to institutional guidelines H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prunetin
Reactant of Route 2
Reactant of Route 2
Prunetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。